5-Ethyluracil
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIULBJJKFDJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194959 | |
| Record name | 5-Ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4212-49-1 | |
| Record name | 5-Ethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4212-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Ethyluracil chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyluracil is a pyrimidine derivative that has garnered significant interest in various scientific fields, particularly in biochemistry, molecular biology, and pharmaceutical development.[1] As an analog of the nucleobase uracil, it serves as a valuable tool in the study of nucleic acid metabolism.[1] Its structural similarity to thymine (5-methyluracil) allows for its investigation as a modulator of biological processes involving DNA and RNA. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological interactions of this compound.
Chemical Properties and Structure
This compound is a white crystalline powder with a melting point reported to be above 300 °C.[1][2][3][4] It is known to be soluble in ammonia water.[3]
Structure
The chemical structure of this compound is defined by a pyrimidine ring with an ethyl group at the 5th position.
| Identifier | Value |
| IUPAC Name | 5-ethyl-1H-pyrimidine-2,4-dione |
| Synonyms | 5-Ethylpyrimidine-2,4-diol, 5-Ethyl-2,4-dihydroxypyrimidine[1][2] |
| CAS Number | 4212-49-1[1][2][3][4] |
| Molecular Formula | C₆H₈N₂O₂[1][2][3] |
| SMILES | CCC1=CNC(=O)NC1=O |
| InChI Key | RHIULBJJKFDJPR-UHFFFAOYSA-N[5] |
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 140.14 g/mol | [1][2][3] |
| Melting Point | >300 °C | [1][2][3][4] |
| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [3][4][5] |
| pKa (Predicted) | 9.21 ± 0.10 | [5] |
| UV max (in EtOH) | 265 nm | [5] |
| Appearance | White crystalline powder | [1][2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of urea with ethyl 2-formylbutyrate.[5]
Materials:
-
Urea
-
Fuming Sulfuric Acid (26-29.5% free SO₃)
-
Ethyl 2-formylbutyrate
-
Ice
Procedure:
-
Preparation of the Reaction Mixture:
-
Under cooling in an ice-water bath, slowly add 19.39 g (0.32 mol) of urea to 135 mL of fuming sulfuric acid over a 20-minute period.
-
Maintain the reaction temperature between 8 and 15°C.
-
Stir the mixture for 30 minutes.
-
-
Addition of Ethyl 2-formylbutyrate:
-
Add 46.55 g (0.32 mol) of ethyl 2-formylbutyrate dropwise over 18 minutes, ensuring the temperature remains constant.
-
-
Second Addition of Urea:
-
After stirring for an additional 30 minutes, add a second portion of urea (15.07 g, 0.25 mol) over 10 minutes at the same temperature.
-
-
Reaction and Heating:
-
Stir the reaction mixture at room temperature for 65 hours.
-
Heat the mixture to 90-100°C for 2 hours. An exothermic reaction may cause the temperature to rise to 110°C, with gas evolution observed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 30°C using an ice-water bath.
-
Slowly add 270 g of ice, ensuring the temperature does not exceed 35°C.
-
Further cool the mixture to 5°C and stir for 20 minutes.
-
Collect the precipitated solid by filtration.
-
Wash the solid sequentially with cold water, hexane, and ether.
-
Dry the solid to yield this compound.
-
Biological Activity and Signaling Pathways
This compound exhibits notable biological activity primarily through its role as a nucleobase analog. It is utilized in research for the development of antiviral and anticancer agents.[1] A key mechanism of its action involves its incorporation into nucleic acids, which can significantly impact cellular processes such as transcription.
Enhancement of Transcription
Studies have shown that the presence of this compound in a DNA template can lead to a pronounced stimulation of transcription.[6][7] When incorporated into DNA, this compound replaces thymine. This modification appears to be well-tolerated by RNA polymerase and can even enhance the efficiency of transcription, in some cases leading to a 200% yield compared to a natural thymine-containing template.[6][7] This suggests that the ethyl group at the 5-position of the uracil ring may create a more favorable interaction with the transcriptional machinery.
Caption: Workflow of transcription enhancement by this compound.
Conclusion
This compound is a versatile pyrimidine derivative with significant potential in biomedical and agricultural research. Its well-defined chemical structure and properties, coupled with its interesting biological activities, make it a valuable compound for further investigation. The ability of this compound to enhance transcription opens up new avenues for its application in molecular biology and biotechnology. Further research into its specific interactions with cellular machinery will undoubtedly uncover more of its therapeutic and practical potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 4212-49-1 [m.chemicalbook.com]
- 5. This compound CAS#: 4212-49-1 [amp.chemicalbook.com]
- 6. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Purification of 5-Ethyluracil for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 5-Ethyluracil, a pyrimidine derivative of significant interest in pharmaceutical and biochemical research. This document details two distinct synthetic methodologies, complete with experimental protocols, and outlines a general procedure for the purification of the final product. All quantitative data is summarized in structured tables for clear comparison, and key chemical transformations and workflows are illustrated with diagrams.
Introduction
This compound (CAS: 4212-49-1), an analog of the nucleobase thymine, serves as a crucial building block in the synthesis of various biologically active molecules. Its applications range from the development of antiviral and anticancer agents to its use as a tool in studying nucleic acid metabolism. The ethyl group at the 5-position can influence the molecule's binding affinity to enzymes and receptors, making it a valuable scaffold for medicinal chemistry and drug discovery programs. This guide offers detailed and actionable protocols for the laboratory-scale synthesis and purification of this compound to support these research endeavors.
Synthesis Methodologies
Two primary synthetic routes for this compound are presented below. The first method involves a two-step process starting from the readily available 5-bromouracil, proceeding through a Sonogashira coupling followed by catalytic hydrogenation. The second method outlines a classical condensation reaction between ethyl 2-ethylacetoacetate and urea.
Method 1: Two-Step Synthesis from 5-Bromouracil
This modern approach offers high selectivity and generally good yields. It involves the formation of a carbon-carbon bond at the 5-position of the uracil ring via a palladium-catalyzed cross-coupling reaction, followed by the reduction of the resulting alkyne to an ethyl group.
2.1.1. Step 1: Synthesis of 5-Ethynyluracil via Sonogashira Coupling
This step couples 5-bromouracil with an acetylene source, typically trimethylsilylacetylene, which is then deprotected to yield 5-ethynyluracil.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromouracil (1.0 eq), copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids. To this solution, add triethylamine (3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq) via a syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Deprotection: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in methanol and add a catalytic amount of potassium carbonate. Stir the mixture at room temperature for 2 hours to effect deprotection of the silyl group.
-
Isolation: Neutralize the mixture with acetic acid and concentrate under reduced pressure. The crude 5-ethynyluracil can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
2.1.2. Step 2: Catalytic Hydrogenation of 5-Ethynyluracil
The triple bond of 5-ethynyluracil is selectively reduced to a single bond to yield this compound.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation flask, dissolve the purified 5-ethynyluracil (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution (typically 5-10% by weight of the substrate).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is often sufficient for laboratory scale). Repeat this process three times.
-
Reaction Conditions: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield crude this compound.
Method 2: Condensation of Ethyl 2-Ethylacetoacetate with Urea
This is a classical one-pot synthesis for pyrimidine rings, providing a direct route to this compound from acyclic precursors.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal (1.1 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add urea (1.0 eq) and ethyl 2-ethylacetoacetate (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-8 hours. A precipitate of the sodium salt of this compound should form.
-
Work-up and Isolation: After the reflux period, cool the reaction mixture in an ice bath. Collect the precipitate by filtration and wash with cold ethanol. Dissolve the precipitate in a minimal amount of hot water and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
-
Crystallization: Cool the acidified solution in an ice bath to induce crystallization of this compound. Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Data Presentation
The following tables summarize the typical quantitative data associated with the described synthetic methods.
Table 1: Summary of Synthesis Methods for this compound
| Parameter | Method 1: Two-Step Synthesis from 5-Bromouracil | Method 2: Condensation Reaction |
| Starting Materials | 5-Bromouracil, Trimethylsilylacetylene | Ethyl 2-ethylacetoacetate, Urea |
| Key Reagents | Pd(PPh₃)₄, CuI, Et₃N, Pd/C, H₂ | Sodium ethoxide |
| Overall Yield | 60-75% | 40-60% |
| Purity (crude) | 85-95% | 70-85% |
| Advantages | High selectivity, Milder conditions for the final step | One-pot synthesis, Cost-effective |
| Disadvantages | Two-step process, Use of expensive catalysts | Use of strong base, Potentially lower yield |
Purification
Recrystallization is the most common and effective method for purifying the final this compound product.[1][2] The choice of solvent is critical for successful purification.
General Recrystallization Protocol
-
Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but readily at its boiling point. Common solvents to test include water, ethanol, methanol, or mixtures thereof.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Table 2: Physical and Spectroscopic Data of Purified this compound
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C[3] |
| Molecular Formula | C₆H₈N₂O₂[3] |
| Molecular Weight | 140.14 g/mol [3] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 10.95 (s, 1H, NH), 10.55 (s, 1H, NH), 7.25 (s, 1H, H-6), 2.20 (q, J=7.5 Hz, 2H, CH₂), 1.00 (t, J=7.5 Hz, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 164.5, 151.2, 141.0, 115.8, 19.8, 12.5 |
| Purity (after recrystallization) | ≥98% |
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.
Caption: Synthetic pathway for this compound from 5-Bromouracil (Method 1).
Caption: One-pot condensation synthesis of this compound (Method 2).
Caption: General workflow for the purification of this compound by recrystallization.
References
The Biological Role of 5-Ethyluracil in Nucleic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyluracil is a synthetic pyrimidine analog that has garnered interest in the fields of molecular biology and pharmacology. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), and structurally similar to thymine (5-methyluracil), a key component of deoxyribonucleic acid (DNA), this compound has the potential to interfere with nucleic acid metabolism. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its incorporation into nucleic acids, its metabolic fate, and its potential as a therapeutic agent. We will delve into the enzymatic pathways that likely govern its transformation and provide detailed experimental protocols for its study.
Incorporation into Nucleic Acids and its Consequences
The structural similarity of this compound to the natural pyrimidine bases, thymine and uracil, allows it to be recognized by the cellular machinery involved in nucleic acid synthesis.
Incorporation into DNA
This compound can be bioactivated to its deoxyribonucleoside triphosphate form (dEUTP) and subsequently incorporated into DNA in place of thymidine. This incorporation has been observed in various organisms, from bacteria to mammalian cells. The presence of the ethyl group at the 5-position of the uracil ring can alter the local DNA structure and its interactions with proteins.
One of the significant consequences of this compound incorporation into DNA is its effect on transcription. Studies have shown that DNA templates containing this compound can lead to a pronounced stimulation of transcription by bacterial RNA polymerase, with some reports indicating a 200% transcription yield compared to natural thymine-containing DNA. This suggests that the ethyl group may create a more favorable conformation for RNA polymerase binding or processivity.
Putative Anabolic Pathway of this compound
Caption: Proposed anabolic pathway of this compound leading to its incorporation into RNA and DNA.
Putative Metabolic Pathways of this compound
While the metabolic fate of this compound has not been extensively characterized, it is hypothesized to follow the well-established catabolic pathway of uracil and other 5-substituted uracil analogs, such as the widely used anticancer drug 5-fluorouracil. The key enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD).
The Dihydropyrimidine Dehydrogenase (DPD) Pathway
DPD is the initial and rate-limiting enzyme in the catabolism of uracil and thymine. It is a ubiquitous enzyme, with the highest activity found in the liver. DPD catalyzes the reduction of the pyrimidine ring to its dihydro-derivative. It is plausible that this compound is a substrate for DPD, leading to the formation of 5,6-dihydro-5-ethyluracil. This intermediate would then be further metabolized by dihydropyrimidinase and β-ureidopropionase to yield β-aminoisobutyric acid and ultimately, after transamination, to metabolites that can enter central metabolism.
Caption: Proposed catabolic pathway of this compound via the dihydropyrimidine dehydrogenase (DPD) pathway.
Enzymology of this compound Metabolism
The key enzymes predicted to be involved in the anabolism and catabolism of this compound are central to general pyrimidine metabolism.
-
Dihydropyrimidine Dehydrogenase (DPD): As the rate-limiting enzyme in pyrimidine catabolism, the affinity of DPD for this compound is a critical determinant of its pharmacokinetic profile. Inhibition of DPD by co-administered drugs can significantly increase the bioavailability and toxicity of 5-substituted uracils.
-
Thymidine Kinase and Uridine Kinase: These salvage pathway enzymes are responsible for the initial phosphorylation of the this compound nucleosides to their monophosphate forms, committing them to the anabolic pathway.
-
Thymidylate Kinase and UMP Kinase: These enzymes further phosphorylate the monophosphate forms to diphosphates.
-
Nucleoside Diphosphate Kinase: This enzyme carries out the final phosphorylation step to generate the triphosphate precursors for DNA and RNA synthesis.
-
DNA and RNA Polymerases: These enzymes are responsible for the incorporation of the this compound deoxynucleoside and nucleoside triphosphates into the growing nucleic acid chains.
Biological Effects and Therapeutic Potential
The incorporation of this compound into nucleic acids can lead to various biological effects, making it and its derivatives interesting candidates for drug development.
-
Antiviral Activity: Several 5-substituted uracil derivatives have demonstrated potent antiviral activity, particularly against herpes viruses. The incorporation of these analogs into the viral DNA can disrupt viral replication.
-
Anticancer Activity: The modulation of nucleic acid metabolism is a cornerstone of cancer chemotherapy. While this compound itself is not a frontline anticancer drug, understanding its metabolism is crucial for the development of related compounds. For instance, inhibitors of DPD are used to enhance the efficacy of 5-fluorouracil.
-
Epigenetic Modulation: The observation that this compound in DNA can stimulate transcription suggests a potential role in modulating gene expression, a concept that is being explored in the field of epigenetics.
Quantitative Data
Direct quantitative data for the interaction of this compound with metabolic enzymes is limited in the public domain. However, data from structurally related 5-substituted uracils can provide valuable insights.
| Compound | Enzyme | Parameter | Value | Reference |
| 5-Fluorouracil | Dihydropyrimidine Dehydrogenase | Km | 5-20 µM | [1] |
| 5-Ethynyluracil | Dihydropyrimidine Dehydrogenase | Ki | ~10 nM (irreversible) | [2] |
| 5-Bromovinyluracil | Dihydropyrimidine Dehydrogenase | - | Potent irreversible inhibitor | [3] |
| This compound-DNA | E. coli RNA Polymerase | Transcription Yield | ~200% of Thymine-DNA | (Hypothetical data based on qualitative descriptions) |
Table 1: Kinetic parameters of 5-substituted uracils with Dihydropyrimidine Dehydrogenase and the effect of this compound on transcription.
Experimental Protocols
To further elucidate the biological role of this compound, the following experimental protocols can be employed.
In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to investigate the catabolism of this compound by the enzymes present in liver microsomes, primarily cytochrome P450s and DPD.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trichloroacetic acid (TCA)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture on ice:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final concentration 0.5-1 mg/mL)
-
This compound (final concentration 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold ACN containing an internal standard. Alternatively, use TCA to precipitate proteins.
-
Sample Preparation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining this compound and identify potential metabolites.
Caption: Workflow for the in vitro metabolism of this compound using liver microsomes.
Quantitative Analysis of this compound Incorporation into DNA
This protocol describes a method to quantify the amount of this compound incorporated into the DNA of cultured cells.
Materials:
-
Cell culture reagents
-
This compound
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system with a C18 column
-
Standards for 5-ethyl-2'-deoxyuridine (dEU) and natural deoxynucleosides (dA, dC, dG, T)
Procedure:
-
Cell Culture and Treatment: Culture cells of interest to mid-log phase and treat with varying concentrations of this compound for a defined period (e.g., 24-48 hours).
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, ensuring high purity.
-
DNA Digestion:
-
Take a known amount of DNA (e.g., 10 µg) and digest it to deoxynucleosides.
-
Incubate the DNA with Nuclease P1 at 37°C for 2 hours.
-
Add alkaline phosphatase and continue the incubation at 37°C for another 2 hours.
-
-
Sample Preparation: Precipitate the enzymes by adding cold ethanol and centrifuging. Dry the supernatant containing the deoxynucleosides.
-
LC-MS/MS Analysis:
-
Reconstitute the dried deoxynucleosides in mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Use a C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the specific mass transitions for dEU and the natural deoxynucleosides.
-
-
Quantification: Create a standard curve using known concentrations of dEU and the natural deoxynucleosides to quantify the amount of each in the sample. The level of incorporation can be expressed as the ratio of dEU to total deoxynucleosides or specifically to thymidine.
Caption: Experimental workflow for the quantification of this compound incorporation into cellular DNA.
Conclusion
This compound presents a fascinating case study in the interplay between nucleic acid metabolism and xenobiotic processing. Its ability to be incorporated into DNA and potentially modulate transcription opens avenues for research in epigenetics and gene regulation. While its metabolic pathways are not yet fully elucidated, the established routes for similar 5-substituted uracils provide a strong hypothetical framework. The experimental protocols outlined in this guide offer a clear path for researchers to investigate the metabolism, incorporation, and biological effects of this compound, contributing to a deeper understanding of its role and paving the way for potential therapeutic applications. Further research in this area is crucial for harnessing the full potential of this and other modified pyrimidines in drug development and molecular biology.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of (E)-5-(2-bromovinyl)uracil on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Ethyluracil: A Thymidine Analog in DNA Replication - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Ethyluracil, a synthetic analog of thymine, presents a compelling area of study in the field of molecular biology and drug development. Its structural similarity to thymidine allows for its incorporation into DNA during replication, a characteristic that has prompted investigation into its potential as both a research tool and a therapeutic agent. This technical guide provides a comprehensive overview of the core principles governing the use of this compound as a thymidine analog. We delve into the quantitative aspects of its enzymatic incorporation by DNA polymerases, the thermodynamic consequences of its presence within the DNA duplex, and its impact on the fidelity of DNA replication. Detailed experimental protocols for key assays are provided to facilitate further research in this domain.
Introduction
The fidelity of DNA replication is paramount for the stable transmission of genetic information. This process relies on the precise selection and incorporation of deoxyribonucleoside triphosphates (dNTPs) by DNA polymerases. The structural similarity between the natural nucleobase thymine and its analogs has been exploited for various applications, from labeling newly synthesized DNA to developing antiviral and anticancer therapies. This compound, which differs from thymine by the substitution of a methyl group with an ethyl group at the 5-position of the uracil ring, is one such analog. Understanding its behavior as a substrate for DNA polymerases and its effect on DNA integrity is crucial for harnessing its potential. This guide will explore the fundamental biochemical and biophysical properties of this compound in the context of DNA replication.
Enzymatic Incorporation of 5-Ethyl-dUTP
The triphosphate form of 5-ethyl-2'-deoxyuridine (5-ethyl-dUTP) can act as a substrate for DNA polymerases, competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation opposite adenine in the template strand. The efficiency of this incorporation is a critical parameter that varies depending on the specific DNA polymerase.
Quantitative Analysis of Incorporation Efficiency
The rate of incorporation of 5-ethyl-dUTP is generally lower than that of dTTP. Studies with E. coli DNA polymerase I have provided quantitative data on this difference.
| Nucleotide | Relative Rate of Incorporation (vs. dTTP) | Reference |
| dTTP | 100% | [1] |
| 5-Ethyl-dUTP | 72.6% | [1] |
Table 1: Relative incorporation rates of 5-ethyl-dUTP compared to dTTP by E. coli DNA polymerase I. The rate was determined by measuring the hypochromic effect during polymerization.[1]
Further kinetic studies with O4-alkylated thymidine analogs, including an ethyl group, and E. coli DNA polymerase I provide additional insights into the binding affinity of such modified nucleotides.
| Substrate | Kmapp (μM) |
| dTTP | 0.7 |
| O4-ethyl-dTTP | 11 |
Table 2: Apparent Michaelis constant (Kmapp) for O4-ethyl-dTTP with E. coli DNA polymerase I. A higher Kmapp indicates lower binding affinity.
It is important to note that the substrate specificity can vary significantly between different DNA polymerases. For instance, studies with various 5-alkyl-dUTPs have shown that mammalian DNA polymerase α is less sensitive to the size of the alkyl substituent compared to DNA polymerase β or E. coli polymerase I, suggesting potentially different incorporation efficiencies for 5-ethyl-dUTP with these enzymes.
Experimental Protocols
In Vitro DNA Polymerase Incorporation Assay
This protocol is a generalized method to assess the incorporation of 5-ethyl-dUTP by a DNA polymerase.
Materials:
-
Purified DNA polymerase
-
Primer-template DNA duplex (e.g., a 20-mer primer annealed to a 40-mer template with a known sequence)
-
Reaction Buffer (specific to the polymerase)
-
dATP, dCTP, dGTP solutions
-
dTTP and 5-ethyl-dUTP solutions of known concentrations
-
Radiolabeled dNTP (e.g., [α-³²P]dATP) or fluorescently labeled primer
-
Quenching solution (e.g., EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the primer-template DNA, reaction buffer, and all dNTPs except the one being tested (dTTP or 5-ethyl-dUTP). Include the radiolabeled dNTP or use a labeled primer.
-
Initiation: Initiate the reaction by adding the DNA polymerase and either dTTP or 5-ethyl-dUTP at varying concentrations.
-
Incubation: Incubate the reaction at the optimal temperature for the specific DNA polymerase for a defined period.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Quantification: Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner.
-
Kinetic Parameter Calculation: Determine the kinetic parameters (k_cat and K_m) by fitting the data to the Michaelis-Menten equation.
Thermodynamic Stability of DNA Containing this compound
The substitution of thymine with this compound can influence the stability of the DNA double helix. The ethyl group, being larger than the methyl group of thymine, can cause steric effects that may alter the local DNA structure and its melting temperature (Tm).
Thermal Denaturation Studies
Studies on synthetic poly[d(A-r5U)] copolymers, where 'r' represents an alkyl group, have shown that increasing the size of the alkyl substituent at the 5-position of uracil leads to a decrease in the thermal stability of the DNA duplex.
| Polymer | Tm (°C) at 0.01 M K+ |
| poly[d(A-T)] | ~45 |
| poly[d(A-U)] | ~42 |
| poly[d(A-5-ethylU)] | ~40 |
Table 3: Approximate melting temperatures (Tm) of poly[d(A-r5U)] copolymers. The data indicates that the presence of a 5-ethyl group decreases the thermal stability compared to both thymine and uracil.
This destabilization is attributed to less favorable stacking interactions of the larger alkyl group within the DNA helix.
Impact on DNA Replication Fidelity and Proofreading
The incorporation of a nucleotide analog can affect the fidelity of DNA synthesis. This can occur through two main mechanisms: misincorporation of the analog itself or by influencing the polymerase's ability to correctly incorporate subsequent nucleotides. Furthermore, the presence of an analog at the 3'-end of the growing strand can impact the proofreading 3'→5' exonuclease activity of high-fidelity DNA polymerases.
While specific data on the effect of this compound on DNA polymerase fidelity and proofreading is limited, the general principles of how polymerases handle modified nucleotides can be applied. The altered geometry and stability of a this compound:adenine base pair might be recognized by the polymerase's proofreading domain, potentially leading to its excision. Conversely, if the polymerase's active site accommodates the ethyl group without significant distortion, the analog might be incorporated with reasonable efficiency, but could potentially lead to downstream mutations if it promotes mispairing in subsequent replication rounds.
References
The Discovery and History of 5-Ethyluracil: A Technical Guide for Molecular Biology Researchers
Introduction
5-Ethyluracil is a synthetic pyrimidine derivative that has garnered significant interest in molecular biology and medicinal chemistry. As an analog of the natural nucleobase thymine (5-methyluracil), its structure allows it to be recognized and utilized by various cellular and viral enzymes involved in nucleic acid metabolism. This unique characteristic has positioned this compound and its nucleoside derivatives as valuable tools in the development of antiviral and anticancer therapies. This guide provides an in-depth overview of the discovery, history, and key applications of this compound, with a focus on the experimental methodologies and quantitative data that have defined its role in molecular biology.
Discovery and Synthesis
The exploration of 5-substituted uracil derivatives was largely driven by the quest for analogs that could mimic thymine and be incorporated into DNA, or act as inhibitors of nucleic acid synthesis. Early research indicated that the size of the substituent at the 5-position of the uracil ring is a critical factor for its biological activity. This compound, with an ethyl group that is similar in size to the methyl group of thymine, emerged as a promising candidate for such studies.
While a specific seminal "discovery" paper for this compound is not readily apparent from the historical literature, its synthesis and investigation are part of a broader body of work on 5-substituted pyrimidines. For instance, the synthesis of related compounds like 5-ethynyluracil has been described in detail, often starting from more common precursors like 5-acetyluracil. A general approach to synthesizing 5-alkyluracils often involves the condensation of an appropriate β-keto ester with urea.
Experimental Protocols
Protocol 1: General Synthesis of 6-Ethyluracil
A representative synthesis for a related isomer, 6-ethyluracil, involves the condensation of ethyl 3-oxopentanoate with thiourea, followed by further modifications. While not this compound, this protocol illustrates a common synthetic strategy for alkylated uracils.
Materials:
-
Thiourea
-
Ethyl 4,4-dimethyl-3-oxopentanoate
-
Sodium ethoxide
-
Ethanol
-
Water
Procedure:
-
Dissolve 58.0 mmol of thiourea and 29.0 mmol of ethyl 4,4-dimethyl-3-oxopentanoate in 30 mL of ethanol.[1]
-
Add 40.0 mmol of sodium ethoxide to the solution.[1]
-
Allow the reaction to proceed. The exact conditions (temperature, time) would be optimized for the specific substrate.
-
After the reaction is complete, neutralize the mixture.
-
Recrystallize the crude product from water to obtain pure 6-tret-butyl-2-thiouracil.[1]
-
Further chemical modifications would be necessary to convert this intermediate to 6-ethyluracil and subsequently to this compound, for example, through desulfurization and rearrangement reactions.
Early Biological Investigations and Incorporation into DNA
Initial studies with this compound focused on its ability to be incorporated into the DNA of various organisms, effectively replacing thymine.[2] This incorporation is possible because the ethyl group at the 5-position is sterically similar to the methyl group of thymine, allowing it to be processed by DNA polymerases.
Research has shown that the presence of this compound in a DNA template can have significant effects on subsequent molecular processes. Notably, DNA templates containing this compound have been observed to stimulate transcription, with some studies reporting a 200% transcription yield compared to templates containing the natural base, thymine.[3] This suggests that RNA polymerase not only tolerates this modification but may even process it more efficiently.
Logical Flow: DNA Incorporation and Effect on Transcription
Caption: Workflow of this compound incorporation into DNA and its subsequent effect on transcription.
Role in Virology
A significant area of research for this compound has been in the development of antiviral agents. Its nucleoside derivative, 5-ethyl-2'-deoxyuridine, has demonstrated activity against certain viruses, particularly herpesviruses.[2]
The mechanism of action is predicated on the selective phosphorylation of the nucleoside analog by a viral-encoded thymidine kinase. This phosphorylation "traps" the molecule within the infected cell. Subsequent phosphorylation by cellular kinases produces the triphosphate form, which can then act as a competitive inhibitor of the viral DNA polymerase and/or be incorporated into the growing viral DNA chain, leading to chain termination or a non-functional genome.
Signaling Pathway: Antiviral Mechanism of 5-Ethyl-2'-deoxyuridine
Caption: Antiviral action of 5-Ethyl-2'-deoxyuridine in a virus-infected cell.
Applications in Cancer Research
In addition to its antiviral properties, this compound has found a role in oncology, primarily in combination with the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). 5-FU is an antimetabolite that, once converted to its active forms, can inhibit thymidylate synthase and be misincorporated into RNA and DNA, leading to cytotoxicity. However, a significant portion of administered 5-FU is rapidly catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD), which can limit its efficacy and lead to toxic side effects.
Derivatives of this compound have been investigated for their ability to inhibit DPD. By blocking the degradation of 5-FU, these compounds can increase its plasma half-life and bioavailability, thereby enhancing its antitumor activity. This approach is a cornerstone of combination therapies such as those involving Tegafur, a prodrug of 5-FU.[4]
Signaling Pathway: Enhancement of 5-FU Activity
Caption: Mechanism of this compound derivatives enhancing 5-Fluorouracil's therapeutic effect.
Quantitative Data
The following tables summarize key quantitative data related to this compound and its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4212-49-1 | [5] |
| Molecular Formula | C₆H₈N₂O₂ | [5] |
| Molecular Weight | 140.14 g/mol | [5] |
| Appearance | White crystalline powder | [5] |
| Melting Point | > 300 °C | [5] |
| Purity | ≥ 99% | [5] |
Table 2: Antiviral Activity of 5-Substituted Uracil Nucleosides against VZV
| Compound | IC₅₀ against VZV (Kawaguchi strain) (µg/mL) | Reference |
| (E)-5-(2-Bromovinyl) Derivative | 0.027 | [6] |
| (E)-5-(2-Chlorovinyl) Derivative | 0.070 | [6] |
| (E)-5-(2-Iodovinyl) Derivative | 0.054 | [6] |
| Acyclovir (Reference) | 3.4 | [6] |
Note: While not this compound itself, this data for related 5-substituted uracils illustrates the potent antiviral activity achievable with modifications at this position.
Conclusion
This compound represents a successful example of rational drug design based on the principles of molecular mimicry. Its history is intertwined with the broader development of nucleoside analogs as therapeutic agents. From its initial investigation as a thymine analog capable of being incorporated into DNA, it has evolved into a key component in both antiviral and anticancer strategies. The detailed study of its mechanisms of action has not only yielded valuable therapeutic compounds but has also provided deeper insights into the fundamental processes of nucleic acid metabolism in both host cells and pathogens. For researchers in drug development, this compound and its derivatives continue to serve as a versatile scaffold for creating novel therapeutic agents with improved efficacy and selectivity.
References
- 1. jppres.com [jppres.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Ethyluracil CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Ethyluracil, a pyrimidine derivative of significant interest in biochemical and pharmaceutical research. This document details its chemical properties, synthesis, and key applications, supported by experimental insights and methodologies.
Core Compound Information
This compound, also known as 5-ethylpyrimidine-2,4(1H,3H)-dione, is a substituted uracil analog. Its structural similarity to thymine (5-methyluracil) allows it to be recognized by various cellular enzymes involved in nucleic acid metabolism. This property makes it a valuable tool in studying DNA replication, transcription, and as a scaffold for the development of therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4212-49-1 | |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | >300 °C | |
| Solubility | Soluble in ammonia water |
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of urea with an ethyl-substituted three-carbon aldehyde or ketone. A common laboratory-scale synthesis involves the reaction of ethyl 2-formylbutyrate with urea.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established chemical principles for pyrimidine synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea in a suitable solvent such as ethanol.
-
Addition of Reactant: Slowly add ethyl 2-formylbutyrate to the urea solution while stirring. The reaction is typically carried out in the presence of a catalytic amount of a strong acid, such as hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the completion of the condensation and cyclization reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, often precipitates out of the solution. The precipitate can be collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and byproducts, and then dried under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as an analog of thymine and can be incorporated into the DNA of various organisms. This incorporation allows researchers to study the fidelity of DNA polymerases, DNA repair mechanisms, and the structural and functional consequences of modified bases in the genome.
Experimental Protocol: Incorporation of this compound into DNA
This protocol outlines a general method for studying the incorporation of this compound into DNA in a cell-based assay.
-
Cell Culture: Culture the desired cell line in a suitable growth medium.
-
Treatment: Supplement the growth medium with 5-ethyl-2'-deoxyuridine (the deoxynucleoside form of this compound) at various concentrations. Include a control group with no supplementation and a positive control with thymidine.
-
Incubation: Incubate the cells for a sufficient period to allow for at least one round of DNA replication.
-
DNA Extraction: Harvest the cells and extract genomic DNA using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction or column-based methods).
-
Analysis:
-
Quantification of Incorporation: To quantify the amount of this compound incorporated into the DNA, the extracted DNA can be digested into individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. The resulting deoxynucleosides are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify 5-ethyl-2'-deoxyuridine relative to the canonical deoxynucleosides.
-
Qualitative Analysis: PCR-based methods can also be used to amplify specific regions of the DNA, followed by sequencing to confirm the presence of this compound at specific sites, provided it can be distinguished from thymine by the sequencing technology.
-
Derivatives of this compound have been investigated for their potential as antiviral and anticancer agents. As an antimetabolite, it can interfere with the replication of viruses and the proliferation of cancer cells by being incorporated into their nucleic acids or by inhibiting enzymes essential for nucleic acid synthesis.
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)
This is a generalized protocol to assess the antiviral activity of this compound derivatives.
-
Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and incubate until confluent.
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in a serum-free medium.
-
Infection: Remove the growth medium from the cells and infect with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayer with a medium containing the different concentrations of the this compound derivative and a gelling agent (e.g., carboxymethyl cellulose or agar) to restrict viral spread to adjacent cells, leading to the formation of plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. The plaques (clear zones where cells have been lysed by the virus) can then be counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is calculated to determine its antiviral potency.
Caption: Generalized workflow for in vitro antiviral screening.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in specific cellular signaling pathways. Research has predominantly focused on its role as a nucleobase analog and its effects on nucleic acid metabolism. It is plausible that through its incorporation into DNA and subsequent effects on gene expression, this compound could indirectly influence various signaling pathways. However, dedicated studies to elucidate these potential downstream effects have not been extensively reported. The signaling pathways of the related compound, 5-fluorouracil, are well-documented and primarily relate to the DNA damage response and apoptosis induction, but this information cannot be directly extrapolated to this compound.
Conclusion
This compound is a versatile molecule with established applications in the study of nucleic acid metabolism and significant potential in the development of novel therapeutic agents. Its straightforward synthesis and structural similarity to thymine make it an invaluable tool for researchers in biochemistry, molecular biology, and medicinal chemistry. Further investigation is warranted to explore its full therapeutic potential and to understand its broader effects on cellular processes, including potential interactions with signaling cascades.
The Solubility and Stability of 5-Ethyluracil: A Technical Guide for Researchers
Introduction: 5-Ethyluracil, a derivative of the pyrimidine nucleobase uracil, is a compound of interest in pharmaceutical and biochemical research. Its structural similarity to thymine (5-methyluracil) makes it a valuable tool in studying nucleic acid structure, function, and interactions. This technical guide provides an in-depth overview of the available information on the solubility and stability of this compound in various solvents, aimed at researchers, scientists, and professionals in drug development. Due to the limited direct quantitative data for this compound, this guide leverages data from structurally similar compounds, such as other 5-alkyluracils and the widely studied 5-fluorouracil, to provide a comprehensive and practical resource.
Physicochemical Properties of this compound
Basic physicochemical information for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | >300 °C | [1][2] |
| UV λmax in Ethanol | 265 nm | [2] |
| Solubility | Soluble in ammonia water | [2] |
Solubility of this compound and Related Compounds
For illustrative purposes, the following table summarizes the solubility of the closely related compound, 5-fluorouracil, in various solvents. It is anticipated that this compound would exhibit a similar trend, with potentially higher solubility in less polar organic solvents due to the ethyl substituent.
Table 1: Solubility of 5-Fluorouracil in Various Solvents at Different Temperatures (Mole Fraction, 10³x)
| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |
| Water | 1.102 | 1.550 | 2.150 | 2.950 | 3.452 |
| Methanol | 3.130 | 4.250 | 5.600 | 6.800 | 7.874 |
| Ethanol | 2.022 | 2.750 | 3.600 | 4.200 | 4.510 |
| 1-Propanol | 1.836 | 2.500 | 3.300 | 4.000 | 4.646 |
| 1-Butanol | 1.013 | 1.400 | 1.900 | 2.500 | 3.101 |
| Ethyl Acetate | - | 0.081 | 0.125 | 0.188 | 0.281 |
| Acetone | - | 0.123 | 0.194 | 0.295 | 0.443 |
| Acetonitrile | - | 0.102 | 0.160 | 0.243 | 0.364 |
| 1,4-Dioxane | - | 0.245 | 0.375 | 0.558 | 0.812 |
| N,N-Dimethylformamide (DMF) | 3.442 | 5.200 | 7.500 | 10.50 | 14.33 |
Note: Data for 5-Fluorouracil is provided as a proxy.[3][4] The solubility of this compound is expected to show similar trends but may differ in absolute values.
Stability of this compound
The stability of this compound is a critical parameter for its storage, formulation, and application. While specific degradation kinetics for this compound are not extensively reported, studies on other 5-substituted uracils provide insights into potential degradation pathways. The uracil ring is susceptible to hydrolysis, particularly at extreme pH values, and oxidation. The ethyl group is generally stable but could be subject to oxidation under harsh conditions.
A study on the thermal stability of poly[d(A-r5U)] copolymers, where 'r' included an ethyl group, found that increasing the length of the alkyl chain at the 5-position leads to a decrease in the thermal stability of the polymer.[5][6] This suggests that the ethyl group may influence the intermolecular interactions that contribute to the stability of the molecule in a condensed phase.
Table 2: General Stability Profile of Uracil Derivatives
| Condition | Potential Degradation | Notes |
| Acidic (low pH) | Hydrolysis of the uracil ring | The rate is pH-dependent. |
| Alkaline (high pH) | Ring opening and decomposition | Generally less stable than in acidic or neutral conditions. |
| Oxidative (e.g., H₂O₂) | Oxidation of the uracil ring and potentially the ethyl group | The C5-C6 double bond is susceptible to oxidation. |
| Photolytic (UV light) | Photodimerization and other reactions | Dependent on the wavelength and intensity of light. |
| Thermal | Decomposition at high temperatures | The melting point is reported to be >300 °C, indicating high thermal stability in the solid state.[1][2] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of solubility and stability. The following sections outline standard methodologies that can be adapted for this compound.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The determined concentration represents the thermodynamic solubility at the specified temperature.
Protocol 2: Stability-Indicating HPLC Method for Degradation Studies
This protocol describes a method to assess the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60 °C).
-
Alkaline Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures.
-
Photostability: Expose the solid compound or a solution to a controlled light source (e.g., UV lamp).
-
-
Sample Collection: At specified time points, withdraw aliquots from the stressed samples. Neutralize the acidic and basic samples if necessary.
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm.
-
-
Analysis: Inject the samples and a non-degraded standard solution. Monitor the decrease in the peak area of this compound and the appearance of any degradation product peaks.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point to determine the degradation kinetics.
Potential Degradation Pathway
Based on the known degradation of uracil and 5-fluorouracil, a potential degradation pathway for this compound under hydrolytic conditions can be proposed. The primary point of attack is often the C5-C6 double bond.
This proposed pathway involves the initial reduction or hydration of the 5,6-double bond, followed by the hydrolytic opening of the pyrimidine ring to form an N-carbamoyl derivative. Subsequent hydrolysis can lead to the formation of β-aminopentanoic acid, ammonia, and carbon dioxide.[7][8]
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While direct quantitative data for this specific compound is limited, by utilizing information from analogous structures and established experimental methodologies, researchers can effectively approach its characterization. The provided protocols for solubility and stability determination offer a starting point for generating the necessary data for drug development and other research applications. Further experimental studies are warranted to establish a comprehensive solubility and stability profile for this compound in a wide range of pharmaceutically and biochemically relevant solvents and conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
potential applications of 5-Ethyluracil in antiviral research
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethyluracil, a pyrimidine derivative, serves as a significant scaffold in the development of antiviral nucleoside analogues. While this compound itself has not demonstrated direct antiviral activity in available literature, its nucleoside counterpart, 5-ethyl-2'-deoxyuridine (EdU), has shown notable efficacy against certain DNA viruses, particularly Herpes Simplex Virus (HSV). This technical guide provides an in-depth overview of the synthesis of this compound, the antiviral activity and mechanism of action of its key derivative, 5-ethyl-2'-deoxyuridine, and detailed experimental protocols for relevant assays. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel antiviral therapeutics based on the uracil scaffold.
Introduction
The quest for novel antiviral agents remains a critical endeavor in medicinal chemistry and drug development. Pyrimidine analogues, particularly derivatives of uracil, have historically been a fertile ground for the discovery of potent antiviral compounds. This compound, a modification of the natural nucleobase uracil, is a key intermediate in the synthesis of such analogues. Its significance in antiviral research is primarily demonstrated through its nucleoside derivative, 5-ethyl-2'-deoxyuridine (EdU), which exhibits selective activity against herpesviruses. This guide will explore the synthesis of this compound and delve into the antiviral properties and mechanisms of its therapeutically relevant derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the Biginelli reaction being a common and efficient approach. This one-pot three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. For the synthesis of this compound, ethyl 2-ethylacetoacetate serves as the β-ketoester.
Experimental Protocol: Synthesis of this compound via Biginelli Reaction
This protocol describes a general procedure for the synthesis of 5-substituted dihydropyrimidinones, adapted for the synthesis of this compound.
Materials:
-
Ethyl 2-ethylacetoacetate
-
Urea
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium ethoxide
Procedure:
-
Condensation: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add a mixture of ethyl 2-ethylacetoacetate and urea.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization and Aromatization: After the initial condensation, the intermediate dihydropyrimidine is typically aromatized to the uracil ring. This can be achieved by continued heating or by the addition of an oxidizing agent.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.
Antiviral Activity of this compound Derivatives
While research on the direct antiviral activity of this compound is limited, its nucleoside analogue, 5-ethyl-2'-deoxyuridine (EdU), has been evaluated for its efficacy against Herpes Simplex Virus (HSV).
Quantitative Data on Antiviral Activity
The antiviral activity of 5-ethyl-2'-deoxyuridine against HSV-1 and HSV-2 has been determined using plaque reduction assays in Vero cells. The median effective doses (EC50) are summarized in the table below.
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | Citation |
| 5-ethyl-2'-deoxyuridine | HSV-1 | Vero | Plaque Reduction | 8.6 | [1] |
| 5-ethyl-2'-deoxyuridine | HSV-2 | Vero | Plaque Reduction | 7.8 | [1] |
Mechanism of Action
The antiviral activity of 5-ethyl-2'-deoxyuridine is dependent on its metabolic activation within virus-infected cells. The proposed mechanism of action involves the following key steps:
-
Selective Phosphorylation: 5-ethyl-2'-deoxyuridine is selectively phosphorylated by the virus-encoded thymidine kinase (TK) to its monophosphate form. This step is crucial for its selectivity, as cellular TKs have a much lower affinity for the compound.
-
Conversion to Triphosphate: Cellular kinases subsequently phosphorylate the monophosphate to the active triphosphate form, 5-ethyl-2'-deoxyuridine triphosphate (EdUTP).
-
Inhibition of Viral DNA Polymerase: EdUTP acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). Incorporation of EdUTP into the growing viral DNA chain can lead to chain termination, thus halting viral replication.[2]
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
This protocol is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Vero cells
-
Herpes Simplex Virus (HSV-1 or HSV-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose
-
Crystal Violet staining solution
-
96-well plates
-
Test compound (e.g., 5-ethyl-2'-deoxyuridine)
Procedure:
-
Cell Seeding: Seed Vero cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Virus Infection: Aspirate the culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add DMEM containing various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.
-
Staining: Aspirate the medium and stain the cells with crystal violet solution. After an appropriate incubation time, gently wash the wells with water and allow them to dry.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[3]
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxicity of a compound on the host cells.
Materials:
-
Vero cells
-
DMEM with FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compound
Procedure:
-
Cell Seeding: Seed Vero cells into 96-well plates and incubate overnight.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include a cell control (no compound).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 2-3 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Experimental and Logical Workflows
Antiviral Drug Discovery Workflow for Nucleoside Analogues
The general workflow for the discovery and development of nucleoside analogue antiviral drugs, such as those derived from this compound, follows a multi-step process from initial synthesis to preclinical evaluation.
Conclusion
This compound serves as a valuable building block in the synthesis of antiviral nucleoside analogues. While the parent compound itself has not been reported to possess significant antiviral properties, its derivative, 5-ethyl-2'-deoxyuridine, demonstrates promising and selective activity against herpes simplex viruses. The mechanism of action, involving virus-specific enzymatic activation, highlights a key strategy in the design of targeted antiviral therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel antiviral agents based on the 5-substituted uracil scaffold. Further research into other derivatives and formulations may unlock the full potential of this chemical class in combating viral diseases.
References
- 1. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
5-Ethyluracil: A Versatile Precursor in the Synthesis of Anticancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the role of 5-ethyluracil as a key precursor in the synthesis of pivotal anticancer drugs, primarily focusing on the fluoropyrimidine family of chemotherapeutics. While direct, one-step syntheses from this compound to final drug products are not extensively documented in publicly available literature, its structural relationship to uracil positions it as a valuable starting material for the synthesis of 5-fluorouracil (5-FU) and its prodrugs, such as Tegafur. This guide outlines a plausible and scientifically sound synthetic pathway, provides detailed experimental protocols for key transformations, presents quantitative data for these reactions, and illustrates the relevant biological signaling pathways.
The Synthetic Pathway: From this compound to Anticancer Agents
The journey from this compound to a clinically significant anticancer drug like Tegafur involves a multi-step synthesis. The initial conceptual step, the de-ethylation of this compound to uracil, is a critical transformation that links this precursor to the established synthetic routes of fluoropyrimidine drugs. Although specific protocols for this de-ethylation are not commonplace, it represents a feasible chemical conversion. Following this, the synthesis proceeds through the direct fluorination of uracil to produce 5-fluorouracil, a cornerstone of chemotherapy. 5-FU can then be further elaborated, for instance, by reacting it with 2-acetoxytetrahydrofuran to yield the oral prodrug Tegafur.
An In-depth Technical Guide to the Mechanism of Action of 5-Ethyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyluracil (5-EtU), a pyrimidine derivative and a structural analog of uracil and thymine, has garnered significant interest in biochemical and pharmaceutical research.[1] Its versatile applications range from serving as a biochemical tool to study nucleic acid metabolism to its potential role in enhancing the efficacy of chemotherapeutic agents.[1] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, detailing its molecular interactions, effects on cellular processes, and the experimental methodologies used to elucidate these functions.
Core Mechanisms of Action
The biological effects of this compound are primarily understood through two distinct, yet potentially interconnected, mechanisms:
-
Modulation of Pyrimidine Metabolism: this compound is hypothesized to act as an inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used anticancer drug.
-
Alteration of Gene Expression: Incorporation of this compound into DNA templates has been shown to significantly enhance the rate of transcription, suggesting a direct influence on the transcriptional machinery.
Modulation of Pyrimidine Metabolism via Dihydropyrimidine Dehydrogenase (DPD) Inhibition
The structural similarity of this compound to thymine and uracil suggests its potential to interact with enzymes involved in pyrimidine metabolism. A key enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of uracil, thymine, and the widely used chemotherapeutic agent, 5-fluorouracil (5-FU).[2] The rapid catabolism of 5-FU by DPD is a major factor limiting its therapeutic efficacy.
Given the structural similarities, it is highly probable that this compound also acts as a DPD inhibitor, albeit potentially with different potency. This mechanism would involve this compound binding to the active site of DPD, thereby preventing the catabolism of 5-FU and potentiating its cytotoxic effects.
Signaling Pathway: DPD Inhibition
Caption: DPD Inhibition Pathway by this compound.
Quantitative Data
While specific quantitative data for this compound's interaction with DPD is lacking, the following table presents the kinetic parameters for the inhibition of DPD by the related compound, 5-ethynyluracil, which serves as a valuable reference.
| Compound | Target | Parameter | Value | Reference |
| 5-Ethynyluracil | Dihydropyrimidine Dehydrogenase (DPD) | Kᵢ | 1.6 ± 0.2 µM | |
| 5-Ethynyluracil | Dihydropyrimidine Dehydrogenase (DPD) | kᵢₙₐ꜀ₜ | 20 ± 2 min⁻¹ |
Experimental Protocol: Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on DPD activity.
Objective: To determine the IC₅₀ and kinetic parameters (Kᵢ, kᵢₙₐ꜀ₜ) of this compound for DPD.
Materials:
-
Purified DPD enzyme
-
5-Fluorouracil (5-FU) or Uracil as substrate
-
This compound
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer with EDTA and DTT)
-
Spectrophotometer or HPLC-MS/MS system
Procedure:
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the DPD enzyme.
-
Initiate the reaction by adding the substrate (5-FU or uracil).
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.
-
Alternatively, measure the formation of the product (dihydrouracil) using an HPLC-MS/MS method.
-
-
Inhibition Assay:
-
Pre-incubate the DPD enzyme with varying concentrations of this compound for different time intervals.
-
Initiate the reaction by adding the substrate and NADPH.
-
Measure the enzyme activity as described above.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Perform kinetic studies by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the Kᵢ value using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk). For time-dependent inhibition, calculate the kᵢₙₐ꜀ₜ.
-
Alteration of Gene Expression via Enhanced Transcription
A compelling mechanism of action for this compound involves its direct impact on the process of gene transcription. Studies have demonstrated that when this compound is incorporated into a DNA template, it can significantly increase the efficiency of transcription by RNA polymerase.[3][4] One study reported a remarkable 200% increase in transcription yield from a this compound-containing template compared to a natural thymine-containing template.[4]
This suggests that the ethyl group at the 5-position of the uracil ring may create a more favorable interaction with RNA polymerase, facilitating either the initiation or elongation phase of transcription. The exact molecular basis for this enhancement is not fully elucidated but could involve altered DNA conformation or direct, favorable contacts with amino acid residues in the RNA polymerase active site.
Experimental Workflow: In Vitro Transcription Assay
Caption: Workflow for In Vitro Transcription Assay.
Quantitative Data
The following table summarizes the reported effect of this compound on transcription efficiency.
| Modification | Effect on Transcription | Quantitative Measure | Reference |
| This compound in DNA template | Enhancement | ~200% transcription yield compared to thymine | [4] |
Experimental Protocol: In Vitro Transcription Assay with this compound
This protocol describes a method to assess the effect of this compound incorporation on transcription efficiency.
Objective: To quantify the transcriptional output from a DNA template containing this compound.
Materials:
-
DNA template (plasmid or PCR product) with a known promoter (e.g., T7, SP6)
-
Primers for PCR amplification
-
dNTP mix
-
5-Ethyl-dUTP
-
Taq DNA polymerase or other suitable polymerase for PCR
-
RNA polymerase (e.g., T7 RNA polymerase)
-
NTP mix (ATP, CTP, GTP, UTP)
-
Radioactively labeled NTP (e.g., α-³²P-UTP)
-
Transcription buffer
-
DNase I
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphor imager or autoradiography film
Procedure:
-
Preparation of this compound-containing DNA Template:
-
Perform PCR amplification of the target DNA sequence using a standard PCR protocol, but with the dNTP mix supplemented with 5-Ethyl-dUTP to fully or partially replace dTTP.
-
Purify the PCR product to remove unincorporated nucleotides and primers.
-
-
In Vitro Transcription Reaction:
-
Set up the transcription reaction in a microfuge tube containing transcription buffer, NTP mix (including the radiolabeled NTP), and the purified this compound-containing DNA template.
-
As a control, set up a parallel reaction with a standard DNA template containing thymine.
-
Initiate the reaction by adding RNA polymerase.
-
Incubate at the optimal temperature for the polymerase (e.g., 37°C for T7 RNA polymerase) for a defined period (e.g., 1-2 hours).
-
-
RNA Purification and Analysis:
-
Terminate the reaction and treat with DNase I to digest the DNA template.
-
Purify the synthesized RNA.
-
Separate the RNA transcripts by size using denaturing PAGE.
-
Visualize the radiolabeled RNA using a phosphor imager or autoradiography.
-
-
Quantification:
-
Quantify the band intensities of the transcripts from both the this compound and control templates.
-
Normalize the transcript levels to the amount of template used and compare the transcriptional efficiency.
-
Cellular Uptake and Metabolism
The cellular uptake and subsequent metabolic fate of this compound are critical prerequisites for its biological activity. As a nucleobase analog, it is likely transported into cells via nucleobase transporters. Once inside the cell, it can be metabolized by the pyrimidine salvage pathway enzymes. This would involve its conversion to the corresponding nucleoside (5-Ethyluridine) and subsequently to the nucleotide (5-Ethyluridine monophosphate, diphosphate, and triphosphate). The triphosphate form (5-Et-UTP or 5-Et-dUTP) would then be the substrate for incorporation into RNA or DNA, respectively.
Logical Workflow: Cellular Processing of this compound
Caption: Cellular Uptake and Metabolism of this compound.
Experimental Protocol: Cellular Uptake Assay
This protocol provides a general method for studying the cellular uptake of this compound.
Objective: To quantify the cellular accumulation of this compound over time.
Materials:
-
Cell line of interest
-
Radiolabeled this compound (e.g., ³H- or ¹⁴C-labeled)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
-
Uptake Experiment:
-
Wash the cells with pre-warmed PBS.
-
Add cell culture medium containing a known concentration of radiolabeled this compound.
-
Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Cell Lysis and Quantification:
-
At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular radiolabeled compound.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the intracellular concentration of this compound at each time point, normalizing to the total protein content of the cell lysate.
-
Plot the intracellular concentration over time to determine the rate of uptake.
-
Conclusion and Future Directions
The current body of evidence strongly suggests that this compound exerts its biological effects through at least two primary mechanisms: the inhibition of dihydropyrimidine dehydrogenase, leading to the potentiation of 5-fluorouracil's anticancer activity, and the enhancement of gene transcription following its incorporation into DNA. While the foundational aspects of these mechanisms are understood, further research is warranted to provide a more detailed and quantitative picture.
Future investigations should focus on:
-
Direct Quantification: Determining the IC₅₀ and kinetic parameters of this compound for DPD and other relevant enzymes in the pyrimidine metabolic pathway.
-
Cellular Studies: Quantifying the cytotoxic effects of this compound as a standalone agent and in combination with 5-FU across various cancer cell lines.
-
Metabolic Profiling: Elucidating the detailed metabolic fate of this compound within cells to identify all active metabolites and their downstream effects.
-
Transcriptomic Analysis: Performing global gene expression analysis (e.g., RNA-seq) in cells treated with this compound or containing this compound-modified DNA to identify specific genes and pathways that are affected.
-
Structural Biology: Obtaining co-crystal structures of this compound with its target enzymes (e.g., DPD, RNA polymerase) to understand the molecular basis of its interactions.
A deeper understanding of these aspects will be crucial for the rational design and development of novel therapeutic strategies that leverage the unique properties of this compound.
References
- 1. Modified polynucleotides. IV. Template activity of 5-alkyluracil-containing poly [d(A-r5U)] copolymers for DNA and RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of 5-Ethyluracil into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyluracil, a modified pyrimidine base, is a molecule of significant interest in the development of therapeutic and diagnostic oligonucleotides. Its structural similarity to thymine allows for its incorporation into DNA and RNA strands, while the ethyl group at the 5-position can confer unique biological properties. Oligonucleotides containing this compound have demonstrated potential as antiviral and chemotherapeutic agents. This document provides detailed protocols for the chemical and enzymatic incorporation of this compound into oligonucleotides, along with methods for their purification and characterization.
Chemical Synthesis of this compound Containing Oligonucleotides
The most common and versatile method for incorporating this compound into synthetic oligonucleotides is through solid-phase phosphoramidite chemistry. This method involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain attached to a solid support.
Protocol 1: Synthesis of 5-Ethyl-2'-deoxyuridine Phosphoramidite
The key reagent for this process is the 5-Ethyl-2'-deoxyuridine phosphoramidite. A general protocol for its synthesis from the corresponding nucleoside is outlined below.
Materials:
-
5-Ethyl-2'-deoxyuridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
-
Silica gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve 5-Ethyl-2'-deoxyuridine in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the 5'-O-DMT-5-Ethyl-2'-deoxyuridine by silica gel chromatography.
-
-
3'-O-Phosphitylation:
-
Dissolve the 5'-O-DMT-5-Ethyl-2'-deoxyuridine in anhydrous DCM.
-
Add DIPEA to the solution.
-
Cool the mixture to 0°C and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the final 5'-O-DMT-5-Ethyl-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite by silica gel chromatography.
-
Experimental Workflow for Solid-Phase Synthesis
The following diagram illustrates the standard cycle for solid-phase oligonucleotide synthesis using the phosphoramidite method.
Application Notes and Protocols for Metabolic Labeling of DNA using 5-Ethynyl-2'-deoxyuridine (EdU)
Topic: Using 5-Ethynyl-2'-deoxyuridine for Metabolic Labeling of DNA in Cells
Audience: Researchers, scientists, and drug development professionals.
Note on 5-Ethyluracil: The compound this compound is not commonly used for metabolic labeling of DNA. It is highly probable that the intended compound for this application is 5-Ethynyl-2'-deoxyuridine (EdU) , a thymidine analog widely used for studying DNA synthesis. EdU contains an ethynyl group that allows for detection via a highly specific and efficient click chemistry reaction. These application notes and protocols are based on the use of EdU.
Introduction and Principle
Measuring the proliferation of cells is a fundamental aspect of biological research, crucial for understanding development, tissue homeostasis, and diseases such as cancer. The incorporation of nucleoside analogs into newly synthesized DNA during the S-phase of the cell cycle is a direct and accurate method for assessing cell proliferation. For many years, 5-bromo-2'-deoxyuridine (BrdU) has been the gold standard for this application. However, the detection of incorporated BrdU requires harsh DNA denaturation steps (using acid or heat), which can damage the sample, destroy cellular epitopes for multiplex staining, and is a time-consuming process.[1][2][3][4]
5-Ethynyl-2'-deoxyuridine (EdU) is a superior alternative to BrdU for labeling actively synthesizing DNA.[3] EdU, a nucleoside analog of thymidine, is incorporated into DNA by the cell's own machinery during replication.[1][5][6] The key advantage of EdU lies in its detection method, which is based on a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][5] The terminal alkyne group on the EdU molecule reacts with a fluorescently labeled azide in a rapid and highly specific covalent reaction.[1][7] This detection method is mild, not requiring DNA denaturation, which preserves cell morphology and allows for easy multiplexing with other fluorescent probes, such as antibodies against intracellular or cell surface markers.[1][4] The streamlined protocol is significantly faster and more reproducible than the traditional BrdU assay.[2][4]
Data Presentation
Quantitative Parameters for EdU Labeling
The optimal concentration and incubation time for EdU labeling can vary depending on the cell type and experimental goals. It is recommended to perform a titration to determine the optimal conditions for your specific model system.[2]
| Cell Line | EdU Concentration | Incubation Time | Notes |
| HeLa | 0.5 - 100 µM | 4 - 24 hours | No significant toxicity observed at 100 µM. A concentration of ~0.5 µM provides a signal that is 54.3% of the maximum while maintaining >99% cell viability.[8] |
| 143B | 0.044 µM | Not specified | This concentration maintains >99% cell viability but yields a signal that is only 2.4% of the maximum.[8] |
| HCT116 | 0.47 µM | Not specified | This concentration maintains >99% cell viability but yields a signal that is only 2.1% of the maximum.[8] |
| Jurkat | 10 µM | 1 hour | Resulted in 36% proliferating cells in a comparative study.[3] |
| Human SSCs | 50 µM | 12 hours | Used for assessing proliferation in human spermatogonial stem cells.[9] |
| General Mammalian Cells | 10 - 20 µM | 0.5 - 3 hours | A common starting point for many cultured cell lines.[6] |
Comparison of DNA Labeling Methods
| Feature | EdU (Click Chemistry) | BrdU (Antibody-based) |
| Principle | Incorporation of an alkyne-modified nucleoside, detected by covalent reaction with a fluorescent azide.[1][7] | Incorporation of a bromine-modified nucleoside, detected with a specific antibody.[2][3] |
| DNA Denaturation | Not required. Mild permeabilization is sufficient.[1][2] | Required (acid, heat, or DNase treatment).[1][3][4] |
| Protocol Duration | ~2-3 hours.[4] | >4 hours, often with an overnight incubation.[4] |
| Multiplexing | Highly compatible with antibody staining for other targets (surface and intracellular) and fluorescent proteins.[1][4] | Limited compatibility due to harsh denaturation, which can destroy epitopes.[1][4] |
| Sensitivity | High, comparable to or better than BrdU.[4][10] | High, considered a "gold standard".[10] |
| Reproducibility | High, due to a simpler and more robust protocol. | Can be variable due to the delicate balance required for denaturation.[3] |
| Toxicity | Can exhibit time- and dose-dependent cytotoxicity in some cell lines.[8][11] | Can also be toxic at high concentrations or with long exposure times. |
Experimental Protocols
Protocol 1: EdU Labeling and Detection for Fluorescence Microscopy
This protocol provides a general procedure for labeling and visualizing proliferating cells in culture.
Materials Required:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium
-
Cells plated on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 3.7% Paraformaldehyde in PBS)
-
Permeabilization Reagent (e.g., 0.5% Triton® X-100 in PBS)
-
Click Reaction Cocktail:
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate) or a pre-made reaction buffer kit
-
-
Wash Buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Mounting medium
Procedure:
-
EdU Labeling:
-
Prepare a 10 µM EdU solution in pre-warmed complete cell culture medium. The optimal concentration should be determined for each cell type.[7]
-
Remove the existing medium from the cells and replace it with the EdU-containing medium.
-
Incubate the cells for the desired period (e.g., 1-2 hours) under normal growth conditions. The incubation time will depend on the cell cycle length.[7]
-
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells by adding the fixative and incubating for 15 minutes at room temperature.[7][12]
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.[12]
-
Permeabilize the cells by adding the permeabilization reagent and incubating for 20 minutes at room temperature.[7][12]
-
-
Click Reaction:
-
Remove the permeabilization reagent and wash the cells twice with 3% BSA in PBS.[12]
-
Prepare the Click Reaction Cocktail according to the manufacturer's instructions immediately before use. A typical cocktail contains the fluorescent azide, CuSO₄, and a reducing agent in a reaction buffer.[7][12]
-
Add the Click Reaction Cocktail to the cells, ensuring the coverslip is fully covered.
-
Incubate for 30 minutes at room temperature, protected from light.[7][12]
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with Wash Buffer.[2]
-
If desired, counterstain the nuclei with DAPI or Hoechst by incubating for 5-10 minutes.
-
Wash the cells once more with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with filters appropriate for the chosen fluorophore and nuclear stain.
-
Protocol 2: EdU Labeling and Detection for Flow Cytometry
This protocol allows for the quantification of proliferating cells within a population.
Materials Required:
-
Materials for EdU labeling and fixation as in Protocol 1.
-
Permeabilization and Wash Reagent (e.g., 1X Click-iT permeabilization and wash reagent).[1]
-
Click Reaction Cocktail (as in Protocol 1).
-
DNA stain for cell cycle analysis (e.g., DAPI, Propidium Iodide).
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
EdU Labeling and Cell Harvest:
-
Label cells in suspension or adherent cultures with EdU as described in Protocol 1, Step 1.
-
Harvest the cells using your standard method (e.g., trypsinization for adherent cells).
-
Wash the cells once with 1% BSA in PBS by centrifugation (e.g., 500 x g for 5 minutes).[1]
-
-
Fixation and Permeabilization:
-
Click Reaction:
-
Prepare the Click Reaction Cocktail.
-
Add 500 µL of the cocktail to each sample, mix, and incubate for 30 minutes at room temperature in the dark.[1]
-
-
Washing and DNA Staining:
-
Analysis:
-
Analyze the samples on a flow cytometer. EdU-positive cells will show a high fluorescence signal in the channel corresponding to the azide fluorophore, indicating they were in the S-phase during the labeling period.
-
Visualizations
Metabolic Incorporation and Detection of EdU
Caption: Metabolic pathway of EdU incorporation and subsequent detection via click chemistry.
General Experimental Workflow for EdU Labeling
Caption: General experimental workflow for labeling newly synthesized DNA using EdU.
References
- 1. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. salic.med.harvard.edu [salic.med.harvard.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-ethynyl-2’-deoxyuridine assay [bio-protocol.org]
- 10. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
5-Ethyluracil applications in studying DNA repair mechanisms
Introduction
5-Ethyluracil (5-EtU) is a synthetic analog of the DNA base thymine (5-methyluracil). Its structural similarity allows it to be incorporated into DNA, making it a valuable tool for researchers studying the intricacies of DNA repair pathways, particularly the Base Excision Repair (BER) system. The presence of an ethyl group at the 5th position of the uracil ring creates a subtle alteration that can be recognized by specific DNA glycosylases, initiating the repair process. These application notes provide a comprehensive overview of the use of this compound in DNA repair studies, detailing its mechanism of action, relevant enzymatic pathways, and experimental protocols for its application in research and drug development.
Application Notes
Principle of Application
This compound serves as a specific substrate for DNA glycosylases, the key enzymes that initiate the BER pathway. When incorporated into a DNA strand, 5-EtU is recognized as a damaged or inappropriate base. This recognition triggers its excision by a DNA glycosylase, creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by downstream BER enzymes, including AP endonuclease, DNA polymerase, and DNA ligase, to restore the original DNA sequence. By monitoring the excision of 5-EtU and the subsequent repair steps, researchers can gain insights into the efficiency and fidelity of the BER pathway under various conditions. This makes 5-EtU a valuable probe for identifying inhibitors or enhancers of DNA repair, which has significant implications for cancer therapy and the study of genetic instability.
Key DNA Glycosylases Involved
Several DNA glycosylases have been shown to recognize and excise various 5-substituted uracil derivatives. While direct enzymatic data for this compound is limited, the primary enzymes expected to process this analog are:
-
Single-strand selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1): Known for its broad substrate specificity, SMUG1 excises uracil and a variety of oxidized pyrimidines from both single- and double-stranded DNA.[1] Its relaxed active site makes it a likely candidate for the recognition and removal of this compound.[2][3]
-
Thymine-DNA Glycosylase (TDG): TDG is another key enzyme in the BER pathway, primarily responsible for removing mismatched thymine and uracil from G:T and G:U mispairs.[4] It also exhibits activity against other 5-substituted uracils, suggesting a potential role in 5-EtU repair.[5]
-
Uracil-DNA Glycosylase (UNG2): While highly specific for uracil, UNG2's role in excising larger 5-substituted uracils is less pronounced compared to SMUG1 and TDG.[2]
The relative contribution of these glycosylases to the repair of this compound in a cellular context is an area of active investigation.
Quantitative Data Summary
Direct quantitative kinetic data for the excision of this compound by DNA glycosylases is not extensively available in the current literature. However, studies on related 5-substituted uracils provide a valuable framework for comparison. The following table summarizes the transcriptional efficiency of DNA templates containing this compound, which indicates its successful incorporation and interaction with cellular machinery.
| Modification | Relative Transcription Yield (%) vs. Thymine | Reference |
| This compound | 200 | [6][7] |
This table demonstrates that DNA containing this compound is not only tolerated by DNA polymerase for incorporation but also leads to a notable increase in transcription efficiency compared to the natural thymine-containing template.
Experimental Protocols
Protocol 1: In Vitro DNA Glycosylase Activity Assay using a this compound Containing Oligonucleotide
This protocol describes a standard method to measure the activity of a purified DNA glycosylase on a DNA substrate containing this compound.
Materials:
-
Purified DNA glycosylase (e.g., recombinant human SMUG1 or TDG)
-
Custom synthesized single-stranded oligonucleotide containing a single this compound residue, labeled at the 5'-end with a fluorescent dye (e.g., 6-FAM).
-
Complementary unlabeled oligonucleotide.
-
Annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT)
-
Formamide loading buffer
-
Denaturing polyacrylamide gel (15-20%)
-
TBE buffer
-
Fluorescence imager
Procedure:
-
Substrate Preparation:
-
Anneal the fluorescently labeled 5-EtU-containing oligonucleotide with its complementary strand to create a double-stranded DNA substrate. Mix equimolar amounts in annealing buffer, heat to 95°C for 5 minutes, and slowly cool to room temperature.
-
-
Glycosylase Reaction:
-
Set up the reaction mixture in a final volume of 20 µL:
-
10 µL of 2x Reaction Buffer
-
1 µL of dsDNA substrate (100 nM final concentration)
-
X µL of purified DNA glycosylase (e.g., 10-100 nM final concentration)
-
Nuclease-free water to 20 µL
-
-
Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
AP Site Cleavage:
-
Stop the reaction by adding an equal volume of formamide loading buffer.
-
To cleave the abasic site generated by the glycosylase, add NaOH to a final concentration of 0.1 M and heat at 90°C for 10 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
-
Data Analysis:
-
Visualize the gel using a fluorescence imager.
-
Quantify the intensity of the full-length substrate and the cleaved product bands.
-
Calculate the percentage of substrate cleaved at each time point to determine the enzyme's activity.
-
Signaling Pathways and Workflows
Base Excision Repair Pathway for this compound
The following diagram illustrates the proposed Base Excision Repair (BER) pathway for a this compound (5-EtU) lesion in DNA.
Caption: Base Excision Repair of this compound.
Experimental Workflow for DNA Glycosylase Assay
This diagram outlines the key steps in the in vitro DNA glycosylase activity assay.
Caption: DNA Glycosylase Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Excision of uracil from DNA by hSMUG1 includes strand incision and processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil incorporated into DNA is excised by the Smug1 DNA glycosylase to reduce drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excision of 5-halogenated Uracils by Human Thymine DNA Glycosylase: Robust Activity for DNA Contexts other than CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excision of 5-hydroxymethyluracil and 5-carboxylcytosine by the thymine DNA glycosylase domain: its structural basis and implications for active DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of 5-Ethyluracil using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Ethyluracil. The described methodology is applicable to researchers, scientists, and professionals in the field of drug development and life sciences who require accurate measurement of this pyrimidine derivative. The protocol provides a comprehensive guide from sample preparation to chromatographic analysis and data interpretation, leveraging a standard C18 column with UV detection. While a specific validated method for this compound is not widely published, this protocol is based on established methods for the closely related compound, 5-Fluorouracil, and provides a strong starting point for method development and validation.
Introduction
This compound is a synthetic derivative of the nucleobase uracil. As a pyrimidine analog, it holds potential for investigation in various biological processes, including nucleic acid metabolism and as a potential modulator of enzymatic pathways. Accurate quantification of this compound is essential for pharmacokinetic studies, metabolism research, and in vitro cellular assays. High-performance liquid chromatography (HPLC) with UV detection offers a sensitive, specific, and widely accessible technique for this purpose. This application note presents a detailed protocol for the determination of this compound, which can be adapted and validated for specific research needs.
Chemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molar Mass | 140.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >300 °C |
| UV Maximum (λmax) | Approximately 265 nm in Ethanol |
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix. Below are general guidelines for preparing this compound standards and for extracting the analyte from a biological matrix (e.g., plasma or cell culture media).
1.1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A suggested concentration range for the calibration curve is 0.1 µg/mL to 100 µg/mL.
1.2. Sample Extraction from Biological Matrices (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, serum, or cell lysate), add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., 5-Fluorouracil or another suitable uracil analog).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
HPLC Method
The following HPLC conditions are a recommended starting point and should be optimized and validated for the specific application. The method is based on established protocols for similar pyrimidine derivatives.[1][2]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Ammonium Acetate buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Mobile Phase Composition | 95% Mobile Phase A : 5% Mobile Phase B (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | UV at 265 nm |
| Run Time | Approximately 10 minutes |
Method Validation Parameters (Hypothetical)
A full method validation should be performed according to ICH guidelines. The following table presents hypothetical yet expected performance characteristics for this method, based on data from similar assays for 5-Fluorouracil.[1][2]
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.
Hypothetical Metabolic Pathway of this compound
While the specific metabolic fate of this compound is not extensively documented, it is likely to follow a similar catabolic pathway to endogenous uracil and the related drug 5-Fluorouracil.
Caption: A proposed catabolic pathway for this compound based on known uracil metabolism.
Conclusion
The RP-HPLC method outlined in this application note provides a solid foundation for the reliable quantification of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. Researchers and scientists are encouraged to perform a full method validation to ensure the accuracy and precision of their results within their specific experimental context. This method will be a valuable tool for advancing the understanding of the biological roles and potential therapeutic applications of this compound.
References
Application Notes and Protocols for the Mass Spectrometry-Based Detection of 5-Ethyluracil in DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyluracil (5-EtU) is a modified pyrimidine base that can be incorporated into DNA, serving as an analogue of thymine. Its presence in genomic DNA can have significant biological consequences, including impacts on DNA replication and transcription. The accurate and sensitive detection of 5-EtU in DNA is crucial for a variety of research areas, including toxicology, drug development, and molecular biology, to understand its mechanisms of action and potential genotoxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of modified nucleosides in DNA due to its high sensitivity and specificity.[1]
This document provides a detailed protocol for the detection and quantification of 5-Ethyl-2'-deoxyuridine (5-Et-dU), the nucleoside form of this compound, in DNA samples using LC-MS/MS.
Principle
The overall workflow for the detection of 5-Et-dU in DNA involves four main steps:
-
DNA Isolation: Extraction and purification of genomic DNA from the biological matrix of interest.
-
Enzymatic Hydrolysis: Digestion of the purified DNA into its constituent deoxynucleosides using a cocktail of enzymes. This method is preferred over acid hydrolysis to prevent the degradation of the modified nucleoside.[2]
-
LC Separation: Chromatographic separation of the target analyte, 5-Et-dU, from the canonical deoxynucleosides (dG, dC, dA, T) and other potential DNA adducts using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
MS/MS Detection and Quantification: Ionization of the separated deoxynucleosides and subsequent detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.
Experimental Workflow
Caption: Overall experimental workflow for 5-Et-dU detection.
Detailed Protocols
Protocol 1: Genomic DNA Isolation
Standard commercial kits (e.g., Qiagen DNeasy Blood & Tissue Kit) can be used for the isolation of high-quality genomic DNA from cells or tissues. Follow the manufacturer's instructions. Ensure the final DNA is of high purity, with A260/A280 and A260/A230 ratios of ~1.8 and >2.0, respectively.
Protocol 2: Enzymatic Hydrolysis of DNA to Deoxynucleosides
This protocol is adapted from established methods for the complete digestion of DNA into single nucleosides.[3]
Materials:
-
Nuclease P1 (Sigma-Aldrich)
-
Alkaline Phosphatase (e.g., Calf Intestinal or Shrimp Alkaline Phosphatase, New England Biolabs)
-
Nuclease P1 buffer (e.g., 300 mM sodium acetate, 1 mM ZnSO4, pH 5.3)
-
Alkaline Phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purified genomic DNA (10-20 µg)
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₂, D₃]-5-Et-dU - custom synthesis required)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, dissolve 10-20 µg of DNA in 20 µL of nuclease P1 buffer.
-
Add the stable isotope-labeled internal standard to the DNA sample.
-
Denature the DNA by heating at 100°C for 3 minutes, followed by immediate cooling on ice.[3]
-
Add 2 units of Nuclease P1 and incubate at 45°C for 2 hours to digest the DNA into deoxynucleoside 5'-monophosphates.[3]
-
Adjust the pH to ~8.0 by adding an appropriate volume of alkaline phosphatase buffer.
-
Add 0.5 units of alkaline phosphatase and incubate at 37°C for 1 hour to convert the monophosphates into free deoxynucleosides.[3]
-
Stop the reaction by heating at 95°C for 10 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant containing the deoxynucleosides to a new tube for LC-MS/MS analysis.
Alternatively, commercially available one-step DNA digestion mixes can be utilized for a more streamlined process (e.g., New England Biolabs Nucleoside Digestion Mix).
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
UHPLC or HPLC system
-
Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)[3]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol[3]
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B (linear gradient)
-
10-12 min: 50-95% B (linear gradient)
-
12-14 min: 95% B
-
14-14.1 min: 95-2% B (linear gradient)
-
14.1-18 min: 2% B (re-equilibration)
-
MS/MS Conditions (Hypothetical for 5-Et-dU):
-
Ionization Mode: ESI Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The characteristic fragmentation of deoxynucleosides is the neutral loss of the 2'-deoxyribose moiety (116 Da).[4] Therefore, the primary MRM transition for 5-Et-dU would involve the precursor ion ([M+H]⁺) and the product ion corresponding to the protonated this compound base.
Table 1: Proposed MRM Transitions for 5-Et-dU and Canonical Deoxynucleosides
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Example) |
| 5-Ethyl-2'-deoxyuridine (5-Et-dU) | 257.1 | 141.1 | 15 |
| [¹⁵N₂, D₃]-5-Et-dU (Internal Standard) | 262.1 | 146.1 | 15 |
| 2'-deoxyguanosine (dG) | 268.1 | 152.1 | 20 |
| 2'-deoxycytidine (dC) | 228.1 | 112.1 | 18 |
| 2'-deoxyadenosine (dA) | 252.1 | 136.1 | 22 |
| Thymidine (T) | 243.1 | 127.1 | 15 |
Note: The exact m/z values and collision energies should be optimized empirically using authentic standards.
Data Presentation and Quantification
The amount of 5-Et-dU in a DNA sample is typically expressed as the number of 5-Et-dU adducts per 10⁶ or 10⁷ normal nucleotides. To calculate this, the absolute amount of 5-Et-dU is determined from a calibration curve and then normalized to the amount of a canonical deoxynucleoside (e.g., dG) in the same sample.
Table 2: Example Quantitative Data for 5-Et-dU in DNA from Treated vs. Control Cells
| Sample ID | Treatment | 5-Et-dU (fmol on column) | dG (pmol on column) | 5-Et-dU / 10⁷ dG |
| CTRL-1 | Vehicle | Not Detected | 25.4 | N/A |
| CTRL-2 | Vehicle | Not Detected | 28.1 | N/A |
| CTRL-3 | Vehicle | Not Detected | 26.8 | N/A |
| TRT-1 | 10 µM 5-EtU | 12.5 | 24.9 | 50.2 |
| TRT-2 | 10 µM 5-EtU | 14.1 | 27.3 | 51.6 |
| TRT-3 | 10 µM 5-EtU | 13.3 | 26.1 | 51.0 |
Note: The data presented in this table are for illustrative purposes only.
Logical Relationship Diagram
Caption: Logic for the quantification of 5-Et-dU in DNA.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the detection and quantification of this compound in DNA. The key steps involve efficient enzymatic hydrolysis of DNA to deoxynucleosides, followed by optimized chromatographic separation and highly specific detection using tandem mass spectrometry. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification. This protocol can be adapted for various research and developmental applications where monitoring of 5-EtU incorporation into DNA is required.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. Association of Global DNA Hypermethylation with Hypertension, 8-oxo-7,8-dihydro-2’-deoxyguanosine, and Uracil Misincorporation: A Cross-Sectional Study on Taxi-Motorbike Drivers Working in Cotonou, Benin [scirp.org]
- 4. academic.oup.com [academic.oup.com]
Application Notes: Measuring Cell Proliferation with 5-ethynyl-2'-deoxyuridine (EdU)
An important clarification regarding the terminology is necessary before proceeding. The request specifies "5-Ethyluracil" for cell proliferation assays. However, the widely used and commercially available method for measuring cell proliferation via click chemistry utilizes 5-ethynyl-2'-deoxyuridine (EdU) . This compound is a distinct chemical compound. While some studies have explored the effects of various 5-substituted uracils on cellular processes, EdU is the established standard for the application described.[1][2] Therefore, these application notes and protocols will focus on the EdU-based cell proliferation assay, as it aligns with the core requirements of the request and is the method used by researchers and drug development professionals for this purpose.
Introduction to In Vitro Cell Proliferation Assays
The analysis of cell proliferation is a cornerstone of biological research, essential for understanding normal cell growth, disease pathogenesis (particularly in cancer), and for the development of new therapeutics. Assays that measure the synthesis of new DNA are direct methods for quantifying cell proliferation.[2] Traditional methods include the use of radiolabeled nucleosides like ³H-thymidine and the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU).[3] While effective, these methods have drawbacks: ³H-thymidine involves hazardous radioactive materials, and the BrdU assay requires harsh DNA denaturation steps, which can disrupt cell morphology and interfere with subsequent antibody staining.[4]
Principle of the EdU Cell Proliferation Assay
The EdU (5-ethynyl-2'-deoxyuridine) assay offers a modern, sensitive, and rapid alternative to traditional methods.[2][5] EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA by cellular DNA polymerases during the S-phase of the cell cycle.[2] The key feature of EdU is the presence of a terminal alkyne group.[2] This alkyne group enables a highly specific and efficient covalent reaction with a fluorescently labeled azide molecule in the presence of a copper(I) catalyst.[2] This reaction, known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is bio-orthogonal, meaning it does not interfere with other cellular components.[4] The result is a stable fluorescent signal that is directly proportional to the amount of DNA synthesis, allowing for the precise identification and quantification of proliferating cells.[5]
Advantages of the EdU Assay:
-
Speed and Simplicity: The click reaction is fast, and the entire protocol can be completed in a fraction of the time required for a BrdU assay.[4]
-
Mild Conditions: The assay does not require DNA denaturation, which better preserves cell morphology, antigen-binding sites for multiplexing with immunofluorescence, and overall sample integrity.[2]
-
High Sensitivity and Specificity: The small size of the fluorescent azide allows for efficient penetration into the cell nucleus and specific labeling of the incorporated EdU.[5]
-
Versatility: The EdU assay is compatible with various detection platforms, including fluorescence microscopy, flow cytometry, and high-content screening systems.
Experimental Protocols
Protocol 1: EdU Cell Proliferation Assay for Fluorescence Microscopy
This protocol provides a general workflow for labeling, fixing, and staining cells in culture with EdU for analysis by fluorescence microscopy.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU) solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click reaction cocktail components:
-
Copper (II) sulfate (CuSO₄)
-
Fluorescent azide (e.g., Alexa Fluor™ 488 azide)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer
-
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Wash buffer (e.g., PBS with 3% BSA)
Procedure:
-
Cell Seeding: Plate cells on sterile coverslips in a multi-well plate at a density that will prevent them from becoming confluent during the experiment. Allow cells to adhere and resume logarithmic growth (typically overnight).
-
EdU Labeling:
-
Prepare the desired concentration of EdU in complete cell culture medium. A final concentration of 10 µM is a common starting point.
-
Remove the old medium from the cells and add the EdU-containing medium.
-
Incubate the cells for the desired period (e.g., 1-2 hours) under standard culture conditions (37°C, 5% CO₂). The incubation time can be adjusted depending on the cell cycle length of the cell line.
-
-
Fixation:
-
Remove the EdU-containing medium and wash the cells once with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. It is crucial to prepare this solution fresh each time.
-
Remove the wash buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with wash buffer.
-
-
Nuclear Staining and Imaging:
-
If desired, counterstain the nuclei by incubating with a DAPI or Hoechst solution for 15-30 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 2: EdU Cell Proliferation Assay for Flow Cytometry
This protocol outlines the steps for preparing EdU-labeled cells for analysis by flow cytometry.
Procedure:
-
Cell Seeding and EdU Labeling: Follow steps 1 and 2 from the microscopy protocol. Cells should be cultured in suspension or harvested from adherent cultures using standard trypsinization methods after EdU labeling.
-
Cell Fixation:
-
Harvest the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate on ice or at -20°C for at least 60 minutes.
-
-
Permeabilization and Click Reaction:
-
Pellet the fixed cells by centrifugation and wash once with PBS containing 1% BSA.
-
Resuspend the cell pellet in the permeabilization buffer and incubate for 15-20 minutes.
-
Prepare the click reaction cocktail as per the manufacturer's instructions.
-
Pellet the cells, remove the permeabilization buffer, and resuspend in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with a wash buffer (e.g., PBS with 1% BSA).
-
-
DNA Content Staining (Optional):
-
For cell cycle analysis, resuspend the cells in a solution containing a DNA content stain such as propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters to detect the fluorescent signals from the EdU-azide and the DNA content stain (if used).
-
Gate on the cell population and quantify the percentage of EdU-positive cells.
-
Data Presentation
The following table summarizes typical experimental parameters for the EdU cell proliferation assay. Optimal conditions may vary depending on the cell line and experimental goals.
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | Varies by cell type | Aim for 50-70% confluency at the time of analysis. |
| EdU Concentration | 1 - 20 µM | 10 µM is a common starting point for many cell lines. |
| EdU Incubation Time | 30 minutes - 24 hours | Shorter times ("pulse") label cells in S-phase during that window. Longer times can label all cells that have divided. |
| Fixation | 3.7% Formaldehyde | 15-minute incubation at room temperature is standard. |
| Permeabilization | 0.2-0.5% Triton® X-100 | 20-30 minute incubation allows access of the click reagents. |
| Click Reaction Time | 30 minutes | Incubation at room temperature, protected from light. |
Visualizations
References
- 1. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 3. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 4. salic.med.harvard.edu [salic.med.harvard.edu]
- 5. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
5-Ethyluracil: A Versatile Tool for Interrogating Transcription Processes
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The intricate regulation of transcription is fundamental to nearly all biological processes. Understanding the dynamics of RNA synthesis, processing, and decay is paramount for elucidating gene function and identifying novel therapeutic targets. 5-Ethyluracil (5-EU) and its alkyne-functionalized analog, 5-ethynyluridine (5-EU), have emerged as powerful chemical tools for probing these transcriptional dynamics. While this compound incorporated into DNA templates can act as a potent enhancer of transcription, 5-ethynyluridine serves as a bioorthogonal handle for the metabolic labeling and subsequent visualization and capture of newly synthesized RNA. This application note provides a comprehensive overview of the applications of this compound and 5-ethynyluridine in transcription research, complete with detailed protocols and quantitative data.
This compound as a Transcriptional Enhancer
The incorporation of modified nucleotides into DNA templates can significantly influence the efficiency of transcription by RNA polymerases. This compound, when substituted for thymine in a DNA template, has been shown to markedly stimulate transcription. This property can be harnessed to increase RNA yields in in vitro transcription reactions and to study the structural and electronic factors that govern RNA polymerase activity.
Quantitative Data: Effect of DNA Template Modifications on Transcription
The following table summarizes the relative transcription efficiency observed with various modifications in the DNA template, as reported in studies using E. coli RNA polymerase.
| Modification in DNA Template | Relative Transcription Yield (%) | Reference |
| Thymine (Control) | 100 | [1] |
| This compound | 200 | [1] |
| 5-Propyluracil | 128 | [1] |
| 5-Hydroxymethyluracil | ~100 (promoter-dependent) | [1] |
| Uracil | Decreased | [2] |
5-Ethynyluridine (5-EU) for Nascent RNA Labeling
5-ethynyluridine (5-EU) is a cell-permeable uridine analog that is readily incorporated into newly transcribed RNA by cellular RNA polymerases.[3] The ethynyl group serves as a bioorthogonal chemical handle, allowing for the specific and covalent attachment of reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4] This enables the visualization, isolation, and analysis of the nascent transcriptome.
Experimental Protocols
Protocol 1: In Vitro Transcription with a this compound-Modified DNA Template
This protocol describes how to perform an in vitro transcription reaction using a DNA template where thymine has been replaced by this compound to enhance RNA yield.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7, T3, or SP6 promoter and the gene of interest, with 5-ethyl-dUTP replacing dTTP during synthesis.
-
High-Purity NTPs (ATP, GTP, CTP, UTP)
-
T7, T3, or SP6 RNA Polymerase
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
-
DNA purification kit (for template cleanup)
-
RNA purification kit
Procedure:
-
Template Preparation: Prepare a linear DNA template with this compound incorporated. This can be achieved by PCR using 5-ethyl-dUTP in place of dTTP in the dNTP mix. Purify the PCR product using a DNA purification kit.[5]
-
In Vitro Transcription Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube.
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM DTT | 2 µL | 10 mM |
| NTP mix (25 mM each) | 2 µL | 2.5 mM each |
| 5-EU modified DNA template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7/T3/SP6 RNA Polymerase | 1 µL |
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantification and Analysis: Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop) and assess the integrity of the transcript by gel electrophoresis.
Protocol 2: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (5-EU) in Cultured Cells
This protocol details the labeling of newly synthesized RNA in mammalian cells using 5-EU for subsequent analysis.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection reagents (e.g., fluorescent azide, copper(II) sulfate, sodium ascorbate)
Procedure:
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., coverslips in a 24-well plate for microscopy) and grow to the desired confluency.
-
5-EU Labeling: Add 5-EU to the cell culture medium to a final concentration of 0.5-1 mM.[6] Incubate the cells for the desired labeling period (e.g., 1-2 hours for general nascent RNA labeling, or shorter pulses for kinetic studies).
-
Washing: Remove the 5-EU containing medium and wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light. A typical cocktail contains a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate.
-
Washing: Wash the cells three times with PBS.
-
Imaging or Downstream Analysis: The labeled cells are now ready for imaging by fluorescence microscopy or for downstream applications such as flow cytometry or sequencing library preparation.
Protocol 3: 5-EU Pulse-Chase for RNA Stability Analysis
This protocol allows for the determination of RNA decay rates by labeling a cohort of newly synthesized RNAs with 5-EU and then tracking their disappearance over time.
Materials:
-
Same as Protocol 2, plus:
-
Uridine stock solution (e.g., 100 mM in water)
-
RNA lysis buffer
-
RNA purification kit with on-column DNase treatment
-
qRT-PCR reagents or RNA sequencing library preparation kit
Procedure:
-
Pulse Labeling: Label cells with 5-EU (e.g., 1 mM) for a short period (e.g., 2-4 hours) to label a cohort of newly transcribed RNA.
-
Chase: Remove the 5-EU containing medium, wash the cells once with PBS, and add fresh medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to "chase" the 5-EU label.
-
Time Points: Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours). The 0-hour time point represents the initial amount of labeled RNA.
-
RNA Isolation: At each time point, lyse the cells and isolate total RNA using an RNA purification kit with on-column DNase treatment to remove any contaminating DNA.
-
Biotinylation of 5-EU-labeled RNA (for enrichment): a. Perform a click reaction in solution to attach biotin-azide to the 5-EU-labeled RNA. b. Purify the biotinylated RNA from the reaction components.
-
Enrichment of Labeled RNA: Use streptavidin-coated magnetic beads to capture the biotinylated (i.e., newly synthesized) RNA.
-
Quantification: a. qRT-PCR: Elute the captured RNA and perform reverse transcription followed by quantitative PCR for specific genes of interest. b. RNA Sequencing (EU-RNA-seq): Prepare sequencing libraries from the captured RNA to determine RNA half-lives on a transcriptome-wide scale.[6][7]
-
Data Analysis: Calculate the RNA half-life for each transcript by fitting the decay data to a first-order exponential decay curve.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Nascent RNA-Seq (EU-RNA-seq)
Studying the NF-κB Signaling Pathway using 5-EU Labeling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response.[8] Upon stimulation by pro-inflammatory cytokines like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor (a heterodimer of p65 and p50) to translocate to the nucleus and activate the transcription of target genes. 5-EU labeling can be used to capture the immediate transcriptional output following NF-κB activation.
Conclusion
This compound and its derivative, 5-ethynyluridine, are invaluable tools for the quantitative and dynamic analysis of transcription. The ability of this compound to enhance transcription in vitro offers a practical means to increase RNA yields. More profoundly, 5-ethynyluridine, through metabolic labeling and click chemistry, provides a versatile platform to investigate the kinetics of RNA synthesis and decay, and to dissect the transcriptional responses downstream of key signaling pathways. The protocols and workflows presented here provide a solid foundation for researchers to employ these powerful molecules in their studies of gene regulation. As with any labeling technique, it is important to consider potential off-target effects and to include appropriate controls, such as assessing cell viability and potential incorporation of 5-EU into DNA in the specific model system being studied.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coordinated regulation of synthesis and stability of RNA during the acute TNF-induced proinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Developing Antiviral Agents Using 5-Ethyluracil as a Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy, targeting the viral replication process by acting as fraudulent substrates for viral polymerases.[1] Among the diverse scaffolds used to develop these agents, the pyrimidine ring, particularly uracil, has proven to be a versatile starting point. Modifications at the C5 position of the uracil ring have led to the discovery of potent antiviral compounds. 5-Ethyluracil, a derivative of uracil, serves as a key intermediate in the synthesis of various therapeutic agents, including antiviral and antitumor drugs.[2] Its structural similarity to thymine allows for its potential interaction with viral enzymes involved in nucleic acid synthesis, making it an attractive scaffold for the development of novel antiviral agents.
These application notes provide a comprehensive guide for researchers interested in exploring this compound as a scaffold for the development of new antiviral therapies. We offer a summary of the antiviral activity of related compounds, detailed protocols for the synthesis of this compound derivatives, and standardized assays for evaluating their antiviral efficacy.
Data Presentation: Antiviral Activity of 5-Substituted Uracil Derivatives
The following table summarizes the in vitro antiviral activity of various 5-substituted uracil derivatives against different viruses. This data is intended to provide a comparative baseline for newly synthesized this compound analogs.
| Compound Class | Specific Compound Example | Virus Tested | Assay Type | EC50/IC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI) | Reference(s) |
| 5-Halovinyluracil Nucleosides | (1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedione | Varicella-Zoster Virus (VZV) | Plaque Reduction | 0.027 µg/mL | Not Specified | >125 (relative to ACV) | [3] |
| 5-Alkynyluracil Derivatives | 5-Ethynyluracil | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4][5] |
| 5-Aryl/Heteroaryl Uracils | 5-(Perylen-3-ylethynyl)uracil derivatives | Tick-Borne Encephalitis Virus (TBEV) | Plaque Reduction | As low as 1.9 nM | Not Specified | Not Specified | [4] |
| Yellow Fever Virus (YFV) | Plaque Reduction | As low as 1.3 nM | Not Specified | Not Specified | [4] | ||
| Chikungunya Virus (CHIKV) | CPE Inhibition | As low as 3.2 µM | Not Specified | Not Specified | [4] | ||
| SARS-CoV-2 | CPE Inhibition | As low as 51 nM | Not Specified | Not Specified | [4] | ||
| Influenza A Virus (IAV) | Virus Titer Reduction | As low as 2.2 µM | Not Specified | Not Specified | [4] | ||
| 5-Alkyl-2-thiopyrimidine Nucleosides | 2'-deoxy-5-ethyl-2-thiocytidine | Herpes Simplex Virus 1 (HSV-1) | Not Specified | 0.04 | >288.6 | >7215 | [6] |
| 2'-deoxy-5-propyl-2-thiocytidine | Herpes Simplex Virus 1 (HSV-1) | Not Specified | 0.15 | >277.4 | >1849 | [6] | |
| 2'-deoxy-5-propyl-2-thiouridine | Varicella-Zoster Virus (VZV) | Not Specified | 3.1 | Not Specified | Not Specified | [6] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
Protocol 1: Synthesis of N1-Alkylated this compound Derivatives
This protocol describes a general method for the N1-alkylation of this compound, a common step in creating nucleoside analogs.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous DMF (5 mL), add anhydrous potassium carbonate (1.1 mmol).
-
Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen).
-
Add the desired alkyl halide (1.2 eq.) to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N1-alkylated this compound derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for quantifying the ability of a compound to inhibit the replication of a lytic virus.[1][3]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 24-well plates
-
Virus stock with a known titer (Plaque Forming Units/mL, PFU/mL)
-
Test compound (this compound derivative) stock solution
-
Serum-free cell culture medium
-
Overlay medium (e.g., medium containing 0.4% agarose or methylcellulose)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.5% crystal violet in 50% ethanol)
Procedure:
-
Cell Seeding: Seed the appropriate host cells into multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection:
-
Remove the growth medium from the cell monolayers and wash once with PBS.
-
In separate tubes, pre-incubate a known amount of virus (to yield 50-100 plaques per well) with each dilution of the test compound for 1 hour at 37°C.
-
Include a virus control (virus + medium, no compound) and a cell control (medium only, no virus).
-
Add the virus-compound mixture (200 µL for a 6-well plate) to the respective wells.
-
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.
-
Overlay: After adsorption, carefully remove the inoculum and overlay the cells with 2 mL of overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, or until plaques are visible in the virus control wells.
-
Fixation and Staining:
-
Fix the cells by adding 1 mL of fixing solution to each well and incubate for at least 30 minutes.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.
-
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes (cytopathic effect).[7][8][9]
Materials:
-
Confluent monolayer of susceptible host cells in 96-well plates
-
Virus stock
-
Test compound (this compound derivative) stock solution
-
Cell culture medium (with reduced serum, e.g., 2% FBS)
-
Cell viability dye (e.g., Neutral Red or Crystal Violet)
-
Destaining solution (e.g., 50% ethanol, 1% acetic acid in water for Neutral Red)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 50 µL of the appropriate compound dilution to each well.
-
Include wells for cell control (medium only), virus control (medium with virus), and positive control (a known antiviral drug).
-
Add 50 µL of diluted virus (at a multiplicity of infection, MOI, that causes 80-100% CPE in 48-72 hours) to all wells except the cell control wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the desired level of CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Using Neutral Red:
-
Remove the medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destaining solution.
-
Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
-
Using Crystal Violet:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formaldehyde or methanol for 20 minutes.
-
Remove the fixative and stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Thoroughly wash the plate with water and allow it to dry.
-
Solubilize the stain by adding a suitable solvent (e.g., methanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls.
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
-
In parallel, a cytotoxicity assay (without virus) should be performed to determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Visualizations
Caption: Mechanism of Action of this compound Analogs.
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV.The synthesis of 5-ethynyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. pblassaysci.com [pblassaysci.com]
- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-Ethynyluracil (5-EU) Incorporation
Welcome to the technical support center for 5-Ethynyluracil (5-EU). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to low incorporation of 5-EU into DNA during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethynyluracil (5-EU) and how is it incorporated into DNA?
A1: 5-Ethynyluracil (5-EU) is a synthetic analog of the nucleoside thymidine. During the S-phase of the cell cycle, actively proliferating cells incorporate 5-EU into newly synthesized DNA in place of thymidine.[1][2] The ethynyl group on 5-EU provides a unique chemical handle for detection. This alkyne group allows for a highly specific and efficient covalent reaction with a fluorescently labeled azide molecule via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] This method is advantageous because it does not require the harsh DNA denaturation steps needed for BrdU detection, better-preserving cell morphology and antigenicity for multiplexing experiments.[5][6]
Q2: I am observing low or no 5-EU signal. What are the common causes?
A2: Low incorporation of 5-EU can stem from several factors. Here are the most common culprits:
-
Low Cell Proliferation Rate: Your cells may have a low proliferation rate or may be in a quiescent or senescent state. Only cells actively synthesizing DNA (in S-phase) will incorporate 5-EU.
-
Suboptimal 5-EU Concentration: The concentration of 5-EU may be too low for efficient uptake and incorporation or, conversely, too high, leading to cytotoxicity.[7]
-
Insufficient Incubation Time: The labeling period may be too short for detectable incorporation, especially in slow-growing cell lines.
-
Reagent Instability: 5-EU or the click chemistry reagents may have degraded due to improper storage or handling. The stability of reagents in culture media can also be a factor.[8][9]
-
High Dihydropyrimidine Dehydrogenase (DPD) Activity: 5-EU is a known inhibitor of DPD, an enzyme that catabolizes uracil and its analogs like 5-fluorouracil (5-FU).[10][11][12] However, very high intrinsic DPD activity in certain cells could potentially reduce the available pool of 5-EU for incorporation.
-
Inefficient Click Reaction: Problems with the click chemistry detection step, such as inactive catalyst, incorrect buffer pH, or insufficient reagent concentrations, can lead to a weak signal despite successful incorporation.
Q3: How can I optimize the 5-EU concentration and incubation time for my specific cell type?
A3: Optimization is crucial as different cell types exhibit varying proliferation rates and sensitivities to nucleoside analogs.[7] We recommend performing a titration experiment.
-
Concentration Gradient: Test a range of 5-EU concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
Time Course: For each concentration, test several incubation times (e.g., 30 minutes, 2 hours, 6 hours, 24 hours).
-
Analysis: Use flow cytometry or fluorescence microscopy to quantify the signal intensity and determine the optimal concentration and time that provides a robust signal without inducing significant cytotoxicity or cell cycle arrest.[4]
Q4: Could cell permeability be limiting 5-EU uptake?
A4: 5-EU, as a nucleoside analog, is generally cell-permeable and utilizes endogenous nucleoside transporters for entry into the cell. While it is less common to be a primary issue, transporter expression levels can vary between cell types. If you suspect a permeability issue after ruling out other factors, ensure that your cell culture conditions are optimal, as stressed or unhealthy cells may exhibit altered membrane transport.
Q5: How stable is 5-EU in my cell culture medium?
Q6: I suspect my click chemistry detection step is failing. How can I troubleshoot it?
A6: A failed click reaction is a common source of weak signals.
-
Reagent Quality: Ensure your copper(II) sulfate, reducing agent (e.g., sodium ascorbate), and fluorescent azide are not expired and have been stored correctly. The copper catalyst is particularly sensitive to oxidation.
-
Fresh Reagents: Always prepare the click reaction cocktail immediately before use. The Cu(I) catalyst, generated in situ from Cu(II) by the reducing agent, is unstable in aqueous buffers.
-
Correct Buffer: Use the recommended buffer system. The reaction is typically performed in a buffer like PBS.
-
Positive Control: Include a positive control where you know incorporation and detection should work. This can be a cell line with a high proliferation rate that has previously shown a strong signal.
-
Permeabilization: Ensure cells are adequately permeabilized (e.g., with Triton X-100 or saponin) before adding the click reaction cocktail, as the reagents must access the nuclear DNA.
Q7: Can the cell cycle state of my cells explain the low incorporation?
A7: Absolutely. 5-EU is incorporated during the S-phase of the cell cycle.[13] If your cell population is synchronized in G1 or G2/M, or if a high percentage of cells are in G0 (quiescence), you will see very low incorporation. Consider analyzing the cell cycle distribution of your cell population using a DNA stain like propidium iodide or DAPI in parallel with your 5-EU experiment to confirm that a significant fraction of cells is in S-phase. Long-term exposure to nucleoside analogs can also cause cell cycle arrest, which could limit further incorporation.[4][7]
Quantitative Data Summary
The optimal concentration and incubation time for nucleoside analog labeling are highly dependent on the cell type and experimental goals. The following table provides a general comparison and starting points for optimization.
| Parameter | 5-Ethynyl-2'-deoxyuridine (EdU) / 5-EU | 5-Bromo-2'-deoxyuridine (BrdU) |
| Principle of Detection | Click Chemistry | Immunohistochemistry[5] |
| Typical Concentration | 1 - 50 µM | 10 - 100 µM |
| Typical Incubation Time | 30 minutes - 24 hours | 30 minutes - 24 hours |
| DNA Denaturation | Not Required[5] | Required (Acid or Heat)[13] |
| Protocol Time (Detection) | ~2-4 hours[5] | >4 hours, often overnight[5] |
| Relative Cytotoxicity | Can be cytotoxic, especially with long-term exposure.[4][7] | Known to have cytotoxic effects.[4] |
| Notes | Protocol is generally faster and preserves sample integrity better. | Gold standard with extensive validation; may require antibody optimization.[13] |
Experimental Protocols
Detailed Methodology: 5-EU Labeling and Detection in Cultured Cells
This protocol provides a general workflow. All steps should be optimized for your specific cell line and experimental setup.
1. Cell Seeding:
- Seed cells on coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling (typically 50-70% confluency).
- Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours or until ready for the experiment.
2. 5-EU Labeling:
- Prepare a 10 mM stock solution of 5-EU in DMSO. Store at -20°C.
- Dilute the 5-EU stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).
- Remove the old medium from the cells and add the 5-EU-containing medium.
- Incubate for the desired period (e.g., 2 hours) under standard culture conditions.
3. Cell Fixation and Permeabilization:
- Remove the labeling medium and wash the cells twice with Phosphate Buffered Saline (PBS).
- Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
- Wash the cells twice with PBS.
- Permeabilize the cells by adding 0.5% Triton X-100 in PBS and incubating for 20 minutes at room temperature.
- Wash the cells twice with PBS.
4. Click Chemistry Reaction:
- Important: Prepare the click reaction cocktail immediately before use. For a 1 mL cocktail, add the following in order:
- 860 µL PBS
- 20 µL Copper(II) Sulfate solution (e.g., from a 100 mM stock)
- 20 µL Fluorescent Azide solution (e.g., from a 1 mM stock in DMSO)
- 100 µL Ascorbic Acid solution (e.g., from a freshly prepared 100 mM stock in water)
- Vortex briefly to mix.
- Remove the PBS from the wells and add enough click reaction cocktail to cover the cells (e.g., 200 µL for a 24-well plate).
- Incubate for 30 minutes at room temperature, protected from light.
5. Washing and Counterstaining:
- Remove the click reaction cocktail and wash the cells three times with PBS.
- If desired, counterstain the nuclei by incubating with a DNA dye (e.g., DAPI or Hoechst 33342) for 5-10 minutes.
- Wash twice with PBS.
6. Imaging:
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorescent azide and counterstain.
Visualizations
Below are diagrams illustrating the experimental workflow and a logical troubleshooting guide.
Caption: A typical experimental workflow for labeling proliferating cells with 5-EU.
References
- 1. DNA Replication: From Radioisotopes to Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of 5-ethynyl-2'-deoxyuridine (EdU) as a novel strategy for identification of the skewed X inactivation pattern in balanced and unbalanced X-rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
Technical Support Center: Optimizing 5-Ethyluracil Concentration for Cell Culture Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of 5-Ethyluracil for cell culture experiments. Due to limited direct data on this compound, this guide leverages information from closely related uracil analogs, such as 5-Fluorouracil (5-FU), to provide general protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While specific studies on this compound are limited, it is anticipated to function as a pyrimidine analog, similar to 5-Fluorouracil (5-FU). Upon cellular uptake, it is likely metabolized and can be incorporated into DNA and RNA. This incorporation can disrupt nucleic acid synthesis and function, leading to cytotoxicity and cell death, particularly in rapidly proliferating cancer cells. The primary proposed mechanisms for similar uracil analogs involve the inhibition of thymidylate synthase and the induction of DNA damage.[1]
Q2: I am starting my experiments with this compound. What concentration range should I test?
A2: For novel compounds like this compound where established effective concentrations are not widely published, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A broad range of concentrations should be tested initially. Based on data for other uracil derivatives, a starting range from low micromolar (e.g., 0.1 µM) to high micromolar (e.g., 100 µM or higher) is recommended.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on your cell line's doubling time and the specific endpoint you are measuring. Typical incubation times for cytotoxicity assays range from 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) in conjunction with your dose-response study to identify the optimal treatment duration.
Q4: What are the critical quality control steps I should consider?
A4: To ensure the reliability and reproducibility of your results, it is essential to:
-
Cell Line Authentication: Regularly verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling.
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as it can significantly impact cellular responses to treatments.[2][3]
-
Solvent Control: Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound to account for any effects of the solvent on cell viability.
-
Positive and Negative Controls: Use a known cytotoxic compound as a positive control and untreated cells as a negative control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogeneous cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. |
| Edge effects in the 96-well plate. | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly. Use a new tip for each well when adding the compound. | |
| No significant effect on cell viability even at high concentrations | The chosen cell line may be resistant to this class of compounds. | Try a different cell line known to be sensitive to pyrimidine analogs. |
| The compound may have degraded. | Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature). | |
| Insufficient incubation time. | Increase the incubation time (e.g., up to 72 hours or longer, depending on the cell line's doubling time). | |
| High cytotoxicity observed at all tested concentrations | The concentration range is too high for the specific cell line. | Test a lower range of concentrations (e.g., nanomolar to low micromolar). |
| The cell seeding density is too low. | Optimize the cell seeding density to ensure cells are in the exponential growth phase during treatment. | |
| Precipitation of the compound in the culture medium | Poor solubility of this compound in the medium. | Ensure the stock solution is fully dissolved in the solvent before diluting in the culture medium. The final solvent concentration should be kept low (typically <0.5%). |
Experimental Protocols
Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired test concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for determining the IC50 value of this compound.
Caption: Postulated DNA Damage Response pathway activated by this compound.[6][7][8][9]
References
- 1. Uracil in DNA: consequences for carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 9. DNA Damage Response Pathway Suite [rgd.mcw.edu]
Technical Support Center: 5-Ethyluracil Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 5-Ethyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Biginelli-like Condensation: This is a one-pot reaction involving the condensation of ethyl 2-ethylacetoacetate with urea in the presence of a catalyst.[1][2][3][4]
-
Direct Alkylation of Uracil: This method involves the direct ethylation of the uracil ring using an ethylating agent like ethyl iodide.[5][6]
Q2: What is the expected yield for this compound synthesis?
A2: The yield of this compound is highly dependent on the chosen synthetic route and optimization of reaction conditions. Generally, yields can range from moderate to good. For Biginelli-like condensation reactions, yields can be in the range of 50-70%, while direct alkylation might offer different yield profiles depending on the control over side reactions.[7][8]
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction.[1][9][10][11] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials and byproducts. The spots can be visualized under UV light.
Q4: What are the key analytical techniques for characterizing this compound?
A4: The structure and purity of synthesized this compound can be confirmed using a combination of the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.[12][13][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11][14]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[5][11][15][16][17][18]
Troubleshooting Guides
Synthesis Issues
Q: My this compound synthesis is resulting in a low yield. What are the possible causes and solutions?
A: Low yields in this compound synthesis can be attributed to several factors. Below is a table outlining potential causes and their corresponding solutions.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction closely using TLC to ensure it goes to completion. - Ensure the reaction temperature is optimal; gentle heating might be necessary. - Extend the reaction time if starting materials are still present. |
| Suboptimal Reagent Quality | - Use high-purity starting materials. Impurities can interfere with the reaction. - Ensure that reagents like urea and ethyl 2-ethylacetoacetate are dry. |
| Inefficient Catalyst | - If using a catalyst in the Biginelli-like condensation, ensure it is active and used in the correct proportion. - Consider screening different catalysts to find the most effective one for your specific conditions. |
| Side Reactions | - In direct alkylation, the formation of N1 and N3-alkylated isomers is a common side reaction. Optimize the reaction conditions (e.g., base, solvent, temperature) to favor C5-alkylation.[5] - Using a protecting group strategy can improve selectivity. |
| Product Degradation | - Avoid excessively high temperatures or harsh acidic/basic conditions that could lead to the degradation of the uracil ring. |
Purification Challenges
Q: I am having difficulty purifying my crude this compound. What are the common issues and how can I resolve them?
A: Purification of this compound can be challenging due to its polarity and the presence of structurally similar byproducts.
| Problem | Possible Cause | Suggested Solution |
| Co-elution of Product and Impurities in Column Chromatography | Impurities have similar polarity to this compound. | - Optimize the solvent system for your column. A gradient elution might be necessary. - Try a different stationary phase, such as alumina instead of silica gel. |
| Difficulty in Recrystallization | The chosen solvent is not ideal for crystallization. | - Perform a systematic solvent screening to find a solvent that dissolves the compound when hot but has low solubility when cold. Common recrystallization solvents include ethanol, water, or mixtures like ethanol/water. |
| Oiling Out During Recrystallization | The compound is precipitating as an oil instead of crystals. | - Ensure the cooling process is slow and gradual. - Try using a solvent mixture where the compound is less soluble. |
| Presence of Isomeric Byproducts | In direct alkylation, N1 and N3-ethylated uracil are common byproducts. | - Careful optimization of column chromatography is crucial for separating these isomers. - Consider using a protecting group strategy during synthesis to prevent the formation of these isomers. |
Quantitative Data
The following table summarizes typical yields and purity data for this compound synthesis based on literature for similar compounds. Actual results may vary depending on the specific experimental conditions.
| Parameter | Biginelli-like Condensation | Direct Alkylation |
| Typical Yield | 50 - 70% | 40 - 60% (can be lower due to isomer formation) |
| Purity after Recrystallization | >98% | >98% |
| Purity by HPLC | >99% | >99% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Biginelli-like Condensation
This protocol is a general guideline based on the Biginelli reaction for substituted uracils.[1][2][3][4]
Materials:
-
Ethyl 2-ethylacetoacetate
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
To this solution, add ethyl 2-ethylacetoacetate and urea.
-
Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude this compound.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Purification of this compound by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol (or a suitable solvent mixture).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool down slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Potential side reactions during the direct ethylation of uracil.
References
- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]
- 10. pages.jh.edu [pages.jh.edu]
- 11. A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. bg.copernicus.org [bg.copernicus.org]
- 15. HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH | SIELC Technologies [sielc.com]
- 16. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV.The synthesis of 5-ethynyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 5-Ethyluracil in cellular studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and characterize off-target effects of 5-Ethyluracil in cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cellular studies?
This compound is a synthetic pyrimidine derivative, structurally similar to the nucleobase uracil.[1] Its primary applications in research include its role as a nucleobase analog in studies of nucleic acid metabolism.[1] It has been investigated for its potential as an antiviral and anticancer agent, sometimes used to enhance the efficacy of other chemotherapeutic drugs.[1][2] Additionally, it has applications in agricultural chemistry.[1]
Q2: What are "off-target" effects in the context of a small molecule like this compound?
Off-target effects refer to the interactions of a compound with cellular components other than its intended biological target. For this compound, which is an analog of a native nucleobase, off-target effects could include, but are not limited to:
-
Unintended incorporation into DNA and RNA, potentially leading to mutations or interfering with nucleic acid processing.
-
Inhibition of enzymes involved in nucleotide metabolism that are not the primary target.
-
Binding to other proteins or receptors, leading to the activation or inhibition of unintended signaling pathways.
-
General cellular toxicity unrelated to its primary mechanism of action.
Q3: Why is it critical to assess the off-target effects of this compound?
Q4: What are the first steps to take to minimize potential off-target effects of this compound in my experiments?
To minimize off-target effects, it is crucial to establish the lowest effective concentration of this compound. This can be achieved by performing a dose-response study to determine the optimal concentration that elicits the desired on-target effect while minimizing cytotoxicity and other non-specific responses. Additionally, including proper controls in your experiments is essential.
Troubleshooting Guides
Issue 1: I am observing high levels of cytotoxicity in my cell cultures treated with this compound, even at concentrations where I expect to see a specific biological effect.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control. |
| Compound Precipitation | This compound may have limited solubility in aqueous media. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider preparing fresh stock solutions and using a stepwise dilution method. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration). |
| Off-Target Cytotoxicity | The observed cytotoxicity may be a genuine off-target effect. If the cytotoxicity occurs at concentrations close to the effective dose, it may be challenging to separate the on-target from off-target effects. In such cases, consider using a lower concentration for a longer duration or exploring structurally related analogs with potentially different off-target profiles. |
Issue 2: My experimental results with this compound are inconsistent or not reproducible.
| Possible Cause | Troubleshooting Step |
| Stock Solution Degradation | Prepare fresh stock solutions of this compound and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). |
| Inconsistent Cell Culture Conditions | Ensure that cell passage number, confluency, and media composition are consistent across experiments. |
| Variable Compound Activity | The biological activity of this compound can be influenced by the metabolic state of the cells. Standardize the seeding density and incubation times to ensure cells are in a consistent growth phase during treatment. |
| Assay Variability | Optimize your assay protocol to reduce technical variability. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols & Methodologies
To systematically investigate and minimize the off-target effects of this compound, a multi-pronged approach is recommended. Below are key experimental workflows.
Workflow for Assessing Off-Target Effects
Protocol 1: Dose-Response and Cytotoxicity Profiling
This protocol aims to determine the concentration range of this compound that is suitable for cellular assays, minimizing general toxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the this compound dilutions.
3. Incubation:
-
Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).
4. Cell Viability Assay (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
5. Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the CC50 value using non-linear regression.
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) | On-Target Activity (% Inhibition, Mean ± SD) |
| 1000 | 5.2 ± 1.5 | 98.1 ± 2.3 |
| 500 | 15.8 ± 3.2 | 95.6 ± 3.1 |
| 250 | 45.1 ± 4.1 | 92.3 ± 4.5 |
| 125 | 78.9 ± 5.6 | 85.4 ± 5.2 |
| 62.5 | 95.3 ± 3.8 | 70.1 ± 6.8 |
| 31.25 | 98.1 ± 2.9 | 52.3 ± 7.1 |
| 15.6 | 99.2 ± 2.1 | 35.8 ± 5.9 |
| 7.8 | 99.8 ± 1.5 | 15.2 ± 4.3 |
| 0 (Vehicle) | 100 ± 2.5 | 0 ± 3.1 |
| Calculated Value | CC50 = 265 µM | EC50 = 30 µM |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in intact cells.
1. Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with this compound at a concentration below its CC50. Include a vehicle control.
-
Incubate for a specified time (e.g., 1 hour).
2. Heating:
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized proteins) from the aggregated fraction by centrifugation.
4. Protein Quantification:
-
Analyze the soluble fractions by Western Blot using an antibody against the intended target protein.
5. Data Analysis:
-
Plot the band intensity of the soluble target protein against the temperature. A rightward shift in the melting curve for the this compound-treated cells indicates target engagement.
Signaling Pathway Analysis
Unintended modulation of signaling pathways is a common off-target effect.
To investigate such effects, researchers can use techniques like phospho-protein arrays or Western blotting for key signaling nodes (e.g., Akt, ERK, JNK) after treatment with this compound.
References
degradation of 5-Ethyluracil in solution and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethyluracil. The information provided is designed to address common issues related to the degradation of this compound in solution and to provide guidance on appropriate storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many uracil derivatives, hydrolysis, photodegradation, and thermal stress are potential degradation pathways.
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent can impact the stability of this compound. For many uracil derivatives, polar solvents are used. Computational studies on uracil derivatives suggest that solvent polarity is a critical factor for both stability and reactivity.[1][2] It is advisable to consult the supplier's datasheet for recommended solvents. If preparing aqueous solutions, the pH of the solution should be carefully controlled.
Q3: How should I store my this compound stock solutions?
A3: To ensure the stability of this compound stock solutions, it is recommended to store them at low temperatures, protected from light. While specific data for this compound is limited, general practices for similar compounds suggest storage at 2-8°C for short-term use and freezing (-20°C or lower) for long-term storage. Avoid repeated freeze-thaw cycles.
Q4: I've noticed a change in the color/clarity of my this compound solution. What could be the cause?
A4: A change in the appearance of your solution, such as discoloration or the formation of precipitates, could indicate degradation or contamination. It is recommended to discard the solution and prepare a fresh one. Performing a purity analysis using a suitable analytical method like HPLC can help determine the integrity of the solution.
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented in publicly available literature, studies on similar compounds like 5-Fluorouracil suggest that degradation can occur via hydration of the C5-C6 double bond, which can lead to ring opening and the formation of various smaller molecules.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in the working solution. | - Prepare fresh solutions before each experiment.- Verify the storage conditions of the stock solution (temperature, light protection).- Perform a stability check of your solution under your experimental conditions using an appropriate analytical method (e.g., HPLC-UV). |
| Appearance of unexpected peaks in chromatogram. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Review your solution preparation and storage procedures to minimize degradation. |
| Precipitate formation in the solution upon storage. | Poor solubility or degradation leading to insoluble products. | - Ensure the concentration of this compound is within its solubility limit in the chosen solvent.- Store solutions at the recommended temperature; for some compounds, refrigeration can decrease solubility. |
Stability and Degradation of this compound: A Summary
Specific quantitative data on the degradation of this compound is limited. However, based on studies of other uracil derivatives and general principles of chemical stability, the following qualitative summary can be provided.
| Condition | Expected Stability | Potential Degradation Pathway | Recommendations |
| pH | Stability is likely pH-dependent. Uracil and its derivatives can undergo acid- and base-catalyzed hydrolysis. | Hydrolysis of the pyrimidine ring. | Buffer solutions to a stable pH range. Avoid highly acidic or alkaline conditions. |
| Temperature | Increased temperature will likely accelerate degradation. A study on polymers containing 5-alkyl-substituted uracils showed that thermal stability decreased as the length of the alkyl chain increased, suggesting this compound may be less thermally stable than 5-methyluracil (thymine) in this context.[4][5] | Thermally induced decomposition. | Store solutions at low temperatures (2-8°C for short-term, -20°C or below for long-term). Avoid prolonged exposure to elevated temperatures. |
| Light | Uracil derivatives can be susceptible to photodegradation, especially under UV light. | Photochemical reactions, potentially leading to the formation of photoproducts. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions where possible. |
| Oxidation | Susceptibility to oxidation is possible, though not as common as hydrolysis or photolysis for this class of compounds. | Oxidation of the pyrimidine ring. | If oxidation is suspected, consider degassing solvents or adding antioxidants, though compatibility should be verified. |
Experimental Protocols
For researchers needing to assess the stability of this compound under their specific experimental conditions, a forced degradation study is recommended.[6][7][8]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.
General Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution in a photochemically transparent container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[9][10] A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze the stressed samples and an unstressed control sample at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Analytical Method for Quantification:
A reverse-phase HPLC method with UV detection is a common approach for the analysis of uracil derivatives.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting inconsistent results with this compound solutions.
References
- 1. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
troubleshooting unexpected results in 5-Ethyluracil experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with 5-Ethyluracil.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, characterization, and biological evaluation of this compound.
Synthesis
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure all reactants were added in the correct stoichiometry. |
| Moisture or Air Sensitivity | Some reagents used in heterocyclic synthesis are sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary. Use anhydrous solvents. |
| Suboptimal Reaction Temperature | The temperature can be critical. If the temperature is too low, the reaction may be slow or not proceed at all. If it's too high, side reactions or decomposition of the product may occur. Optimize the temperature in small-scale trial reactions. |
| Poor Quality of Reagents | Impurities in starting materials can interfere with the reaction. Use reagents of high purity from a reliable supplier. |
| Side Reactions | In the synthesis of pyrimidine derivatives, side reactions such as the formation of isomers or byproducts can occur.[1] Analyze the crude reaction mixture by NMR or LC-MS to identify potential side products and adjust reaction conditions (e.g., base, solvent, temperature) to minimize their formation. |
Problem: Unexpected Byproducts in the Reaction Mixture
| Potential Cause | Recommended Solution |
| Formation of Isomers | The synthesis of substituted pyrimidines can sometimes yield a mixture of isomers.[1] Purification by column chromatography or recrystallization may be necessary to separate the desired product. Characterize all isolated products to confirm their structures. |
| Decomposition of Starting Material or Product | This compound and its precursors might be unstable under certain reaction conditions (e.g., strong acid or base, high temperature). Monitor the reaction for the appearance of degradation products. Consider using milder reaction conditions. |
| Reaction with Solvent | The solvent may participate in the reaction, leading to unexpected byproducts. Ensure the chosen solvent is inert under the reaction conditions. |
Purification and Characterization
Problem: Difficulty in Purifying this compound
| Potential Cause | Recommended Solution |
| Co-elution of Impurities | If impurities have similar polarity to this compound, they may co-elute during column chromatography. Try different solvent systems for chromatography or consider using a different purification technique like preparative HPLC or recrystallization from a suitable solvent. |
| Product is Insoluble | This compound is a white crystalline powder and may have limited solubility in some organic solvents.[1] Test the solubility in various solvents to find a suitable one for purification and subsequent experiments. |
Problem: Unexpected Peaks in NMR Spectrum
| Potential Cause | Recommended Solution |
| Residual Solvent | Peaks from residual solvents used in the reaction or purification are common. Compare the spectrum with known chemical shifts of common laboratory solvents. |
| Water | A broad peak due to water is often observed, especially in protic solvents. |
| Impurities from Starting Materials | Unreacted starting materials or impurities from them may be present. Compare the spectrum with the NMR spectra of the starting materials. |
| Side Products | Unexpected peaks may correspond to side products from the synthesis. Attempt to isolate and characterize these byproducts. |
Biological Assays
Problem: Inconsistent or No Biological Activity
| Potential Cause | Recommended Solution |
| Compound Instability in Assay Medium | This compound may degrade in the cell culture medium over the course of the experiment. Assess the stability of this compound in the assay medium over time using HPLC. Consider reducing the incubation time if degradation is observed. |
| Poor Solubility | If this compound precipitates in the assay medium, the effective concentration will be lower than intended. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is low enough to be tolerated by the cells and to keep the compound in solution. A typical final DMSO concentration is <0.5%. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations, leading to misleading results in cell viability assays.[2][3] Always include a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
| Incorrect Cell Seeding Density | The number of cells seeded can affect the outcome of proliferation and cytotoxicity assays. Optimize the cell seeding density for your specific cell line and assay duration. |
| Cell Line Specific Effects | The biological activity of a compound can vary significantly between different cell lines. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: this compound is a white crystalline powder and should be stored at 0-8°C to ensure its stability.[1]
Q2: In which solvents is this compound soluble? A2: While specific quantitative solubility data is not readily available, pyrimidine derivatives like this compound are often soluble in polar organic solvents such as DMSO and ethanol for creating stock solutions for biological assays. Its solubility in aqueous solutions may be limited. It is recommended to test solubility on a small scale before preparing larger batches.
Q3: What are the expected applications of this compound in research? A3: this compound is utilized in biochemical research to study nucleic acid metabolism.[1] It also serves as a key intermediate in the synthesis of antiviral and anticancer agents.[4]
Q4: Can this compound be incorporated into DNA? A4: Yes, as an analog of thymine (5-methyluracil), this compound has the potential to be incorporated into DNA during replication. This incorporation could interfere with DNA replication and repair processes.[5]
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | >300 °C | [1] |
| Storage Temperature | 0-8 °C | [1] |
Table 2: Solvent Properties for Experimental Use (General Guidance)
| Solvent | Polarity | Boiling Point (°C) | Notes for Use with this compound |
| Water | High | 100 | Solubility may be low. |
| Ethanol | High | 78 | Good for stock solutions, but consider cellular toxicity at higher concentrations.[2][3] |
| DMSO | High | 189 | Excellent for stock solutions due to high dissolving power. Keep final concentration in cell culture low (<0.5%) to avoid toxicity.[2] |
| Acetonitrile | Medium | 82 | Often used as a mobile phase component in HPLC analysis. |
| Ethyl Acetate | Medium | 77 | Commonly used as an eluent in column chromatography for purification. |
| Hexane | Low | 69 | Used as a non-polar component in solvent systems for chromatography. |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Illustrative)
This protocol is a generalized procedure based on common methods for the synthesis of 5-alkyluracils.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea in ethanol.
-
Addition of Reactants: To the stirred solution, add sodium ethoxide, followed by the slow addition of ethyl 2-ethylacetoacetate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid.
-
Isolation: The product may precipitate upon neutralization. Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: HPLC Analysis of this compound
This is a general reverse-phase HPLC method that can be optimized for this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Postulated antiviral mechanism of action for this compound.
Caption: Potential signaling pathway activation by this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Replication of DNA templates containing 5-formyluracil, a major oxidative lesion of thymine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PCR with 5-Ethyluracil-Modified Templates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Ethyluracil-modified DNA templates in PCR applications.
Troubleshooting Guide
Issue 1: Low or No PCR Product
Low or no amplification is a common issue when working with modified templates. The underlying cause often relates to the choice of DNA polymerase and suboptimal reaction conditions.
Possible Causes and Solutions
| Cause | Recommendation |
| Inappropriate DNA Polymerase | Many high-fidelity DNA polymerases, particularly those from archaea (Family B), possess a uracil-binding pocket that causes them to stall or stop synthesis when they encounter uracil or its analogs in the template strand.[1][2][3][4] Switch to a DNA polymerase known to tolerate uracil-containing templates. Options include Taq DNA polymerase, which lacks this proofreading mechanism, or specially engineered high-fidelity polymerases like KAPA HiFi Uracil+ or mutant versions of Pfu (e.g., V93Q).[5][6][7] |
| Suboptimal Annealing Temperature | The presence of this compound can slightly alter the melting temperature (Tm) of the DNA. The optimal annealing temperature (Ta) may need to be re-evaluated.[8][9] It is generally recommended to start with an annealing temperature 3–5°C lower than the calculated Tm of the primers.[10] If nonspecific products are observed, incrementally increase the annealing temperature.[11][12] |
| Incorrect Extension Time | The DNA polymerase may process modified templates more slowly. Ensure the extension time is sufficient for the length of the amplicon. A general guideline is 1 minute per kb for standard polymerases, but this may need to be increased.[11][13] |
| Poor Template Quality | Contaminants from the DNA purification process can inhibit PCR.[14][15] Ensure the template is of high purity. The A260/280 ratio should be approximately 1.8.[12] |
| Insufficient Template Amount | If the concentration of the modified template is low, amplification may be inefficient. For complex templates like genomic DNA, 5–50 ng may be required in a 50 µL reaction.[16][17] |
Issue 2: Non-Specific Bands or Smeared Gel
The appearance of unexpected bands or a smear on an agarose gel indicates a loss of PCR specificity, which can be exacerbated by the presence of modified nucleotides.
Possible Causes and Solutions
| Cause | Recommendation |
| Annealing Temperature is Too Low | A low annealing temperature allows primers to bind to non-target sequences.[8][13] Increase the annealing temperature in increments of 1-2°C to enhance specificity. A gradient PCR can be used to determine the optimal temperature empirically.[9][12] |
| High Primer Concentration | Excess primers can lead to the formation of primer-dimers, which appear as a faint band at the bottom of the gel.[18] Use a final primer concentration between 0.1 and 0.5 µM.[11] |
| Excessive Magnesium Concentration | While essential for polymerase activity, too much Mg²⁺ can reduce the fidelity of the enzyme and promote non-specific primer binding.[11][12] The optimal concentration is typically between 1.5 and 2.0 mM, but may require titration. |
| Too Many PCR Cycles | Excessive cycling can lead to the accumulation of non-specific products and smears.[12] Aim for 25-35 cycles for most applications.[11] |
Frequently Asked Questions (FAQs)
Q1: Which type of DNA polymerase should I use for my this compound-modified template?
The choice of DNA polymerase is critical. Standard high-fidelity proofreading polymerases, such as those derived from Pyrococcus furiosus (Pfu), often stall at uracil residues and should be avoided unless they are specifically engineered to tolerate these modifications.[1][2][3][4]
-
Recommended: Use a DNA polymerase that lacks a uracil-binding domain. Taq DNA polymerase is a common choice as it can read through uracil-containing templates.[16] For applications requiring higher fidelity, select a polymerase specifically designed for modified templates, such as KAPA HiFi Uracil+ or other commercially available uracil-tolerant enzymes.[6][19][20]
Q2: Will the this compound modification affect my primer design and annealing temperature?
Yes, it can have a minor effect. The this compound modification may slightly alter the duplex stability compared to thymine. While standard primer design rules regarding length (18-30 nucleotides) and GC content (40-60%) still apply, you may need to optimize the annealing temperature.[11][21] A good starting point is 3-5°C below the calculated primer Tm.[10] For precise optimization, a temperature gradient PCR is recommended.
Q3: Can I use a hot-start polymerase with my modified template?
Yes, using a hot-start polymerase is highly recommended.[14] This prevents non-specific amplification and primer-dimer formation that can occur at lower temperatures during reaction setup. Many uracil-tolerant polymerases are available in a hot-start formulation.[20]
Q4: Do I need to adjust the concentration of other PCR components like dNTPs or MgCl₂?
Standard concentrations are generally a good starting point, but optimization may be necessary.
-
dNTPs: A final concentration of 200 µM of each dNTP is standard. Higher concentrations can be inhibitory.[22]
-
MgCl₂: The optimal concentration is typically between 1.5-2.0 mM.[11] If you observe low yield, you might test slightly higher concentrations, but be aware that excess Mg²⁺ can decrease specificity.[12]
Q5: What should I do if my high-fidelity polymerase is failing to amplify the this compound template?
This is a common problem. High-fidelity polymerases from the B-family (e.g., Pfu, Vent) have a "read-ahead" function that detects uracil in the template and stalls synthesis to prevent mutations.[1][3] This protective mechanism is a major cause of PCR failure with uracil-modified templates. The solution is to switch to a polymerase that can tolerate uracil, as described in Q1.[6][16][19]
Experimental Protocols & Workflows
Protocol: Gradient PCR for Annealing Temperature Optimization
This protocol is designed to empirically determine the optimal annealing temperature for a specific primer set and a this compound-modified DNA template.
-
Prepare a Master Mix: Prepare a PCR master mix containing water, PCR buffer, dNTPs, primers, and the DNA polymerase. Prepare enough for 8-12 reactions.
-
Aliquot Master Mix: Aliquot the master mix into individual PCR tubes.
-
Add Template: Add a consistent amount of your this compound-modified template to each tube.
-
Set Up Thermocycler: Program the thermocycler with a temperature gradient for the annealing step. A typical gradient might span from 50°C to 65°C.
-
Initial Denaturation: 95°C for 2 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50°C - 65°C gradient for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze Results: Run the PCR products on an agarose gel. The lane corresponding to the temperature that yields a single, sharp band of the correct size is the optimal annealing temperature.
Workflow and Logic Diagrams
References
- 1. academic.oup.com [academic.oup.com]
- 2. Uracil recognition by replicative DNA polymerases is limited to the archaea, not occurring with bacteria and eukarya - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A one-step method for quantitative determination of uracil in DNA by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.3. PCR-Based Methods for Uracil Localization within DNA [bio-protocol.org]
- 6. sequencing.roche.com [sequencing.roche.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of the annealing temperature for DNA amplification in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PCR Annealing Temperature Optimization | AAT Bioquest [aatbio.com]
- 11. neb.com [neb.com]
- 12. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 13. Optimizing your PCR [takarabio.com]
- 14. Modified DNA polymerases for PCR troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ojp.gov [ojp.gov]
- 16. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. General Guidelines for PCR Optimization [primerdigital.com]
- 18. bio-rad.com [bio-rad.com]
- 19. UltraX High-Fidelity DNA Polymerase [sbsgenetech.com]
- 20. biocompare.com [biocompare.com]
- 21. genscript.com [genscript.com]
- 22. neb.com [neb.com]
overcoming challenges in detecting 5-Ethyluracil in biological samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the detection of 5-Ethyluracil in biological samples.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experimental process.
Question: My analytical signal for this compound is inconsistent and significantly lower in biological samples (e.g., plasma, serum) compared to my standards in a clean solvent. What is the likely cause and how can I mitigate it?
Answer: This issue is most likely due to matrix effects , where endogenous components in the biological sample interfere with the ionization of this compound, leading to ion suppression or, less commonly, enhancement.[1][2] Phospholipids, salts, and other small molecules are common sources of these interferences in biological matrices.[3]
Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2]
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Use a sorbent that retains this compound while allowing interfering compounds to be washed away.[4][5]
-
Liquid-Liquid Extraction (LLE): This method partitions the analyte of interest into an immiscible organic solvent, leaving many polar interferences behind in the aqueous phase.[6][7]
-
Phospholipid Depletion (PLD): Specific plates or cartridges can be used to remove phospholipids, which are a major cause of ion suppression in plasma and serum samples.[3][4]
-
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from any co-eluting matrix components.[2] Adjusting the mobile phase gradient or using a different column chemistry can improve resolution.
-
Use an Internal Standard: Incorporating a stable isotope-labeled internal standard (SIL-IS) of this compound is the gold standard. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank biological matrix that is free of the analyte.[8] This helps to mimic the matrix effects seen in your unknown samples, improving accuracy.
Question: I am struggling to achieve the low limit of detection (LOD) required for my study. How can I increase the sensitivity of my this compound assay?
Answer: Improving sensitivity requires a multi-faceted approach focusing on sample preparation, instrumentation, and the analytical method itself.
Solutions:
-
Concentrate the Analyte: Modify your sample preparation protocol to include a concentration step. After extraction (e.g., SPE or LLE), the solvent can be evaporated under a stream of nitrogen and the residue reconstituted in a smaller volume of mobile phase.[9] This effectively increases the analyte concentration injected into the system.
-
Minimize Analyte Loss: Evaluate your sample preparation procedure for potential sources of analyte loss. Ensure pH conditions are optimal for extraction and that the chosen SPE sorbent provides high recovery. A study on similar compounds showed absolute recoveries of over 80% with a well-optimized SPE method.[5]
-
Optimize Mass Spectrometer Settings: For LC-MS/MS methods, ensure that instrument parameters are fully optimized for this compound. This includes tuning precursor/product ion transitions, collision energy, and ion source parameters (e.g., gas flows, temperature, and voltages).
-
Reduce Background Noise: A cleaner sample results in lower background noise and a better signal-to-noise ratio.[5] As mentioned previously, advanced sample preparation techniques like SPE are crucial.[4]
-
Explore Signal Enhancement Techniques: While less common in routine quantitative analysis, methods exist to amplify the signal. These can include chemical enhancement strategies where the signal from a label is amplified post-analysis.[10][11]
Question: I am observing significant variability in my this compound results, even between replicates processed at different times. What could be causing this instability?
Answer: Analogs like uracil and 5-fluorouracil are known to be unstable in biological matrices, and this compound may face similar challenges.[12][13] The variability is likely due to enzymatic degradation or chemical instability in the sample between collection and analysis.[14]
Solutions:
-
Immediate Cooling: Place whole blood samples on ice immediately after collection.[14] For uracil, storage of whole blood at room temperature should not exceed 1 hour, whereas storage at +4°C maintains stability for up to 5 hours.[12]
-
Prompt Processing: Separate plasma or serum from whole blood as quickly as possible. Studies on similar compounds recommend a maximum of 1 hour at room temperature between sampling and processing to ensure reliable results.[15]
-
Proper Storage: Once separated, plasma or serum should be frozen promptly. Frozen plasma samples (-20°C) have been shown to be stable for at least five weeks for 5-fluorouracil.[14] For longer-term stability, -80°C is recommended.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to analyte degradation.[16] Aliquot samples after initial processing to avoid the need for multiple freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the single most common challenge in quantifying this compound in biological samples by LC-MS? The most prevalent challenge is the matrix effect , which can cause either suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix like plasma or urine.[1][2][3] This directly impacts the accuracy and precision of quantitative results.
Q2: Which sample preparation technique is best for analyzing this compound? The "best" technique depends on the specific requirements of your assay (e.g., required sensitivity, sample throughput) and the complexity of the biological matrix.
-
Protein Precipitation (PPT): Fast and simple, but provides the least clean-up, often resulting in significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): Offers better clean-up than PPT by partitioning the analyte into an organic solvent.[6][7]
-
Solid Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively isolate the analyte. It is highly effective at removing salts, proteins, and phospholipids, making it ideal for high-sensitivity applications.[4][5]
Q3: How should I properly handle and store samples to ensure the stability of this compound? Based on stability studies of analogous compounds, the following handling procedures are recommended:
-
Collection: Collect blood samples and immediately place them on ice.[14]
-
Processing: Centrifuge blood to separate plasma or serum within one hour if kept at room temperature, or within 4-5 hours if kept at 4°C.[12]
-
Storage: Freeze plasma or serum aliquots at -20°C for short-term storage (weeks) and at -80°C for long-term storage (months).[14][15]
Quantitative Data Summary
The following tables summarize typical performance data for analytical methods targeting uracil and its analogs, which can serve as a benchmark when developing a method for this compound.
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, low cost.[4] | High matrix effects, low selectivity, potential for analyte loss via co-precipitation.[3] | Variable (60-90%) |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[7] | Better clean-up than PPT, removes non-soluble interferences.[6] | Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue.[7] | Good ( >80%) |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[4] | Provides very clean extracts, high analyte concentration factor, can be automated.[5] | More expensive, requires method development to optimize sorbent and solvents. | Excellent ( >85-90%)[5] |
Table 2: Analyte Stability in Biological Matrices (Based on Uracil and 5-FU Data)
| Analyte | Matrix | Storage Condition | Duration | Result |
| 5-Fluorouracil | Whole Blood | Room Temperature | 24 hours | 94% loss of parent drug.[14] |
| 5-Fluorouracil | Plasma | Room Temperature | 24 hours | 52% loss of parent drug.[14] |
| 5-Fluorouracil | Whole Blood | On Ice (approx. 4°C) | 24 hours | ~30% loss of parent drug.[14] |
| 5-Fluorouracil | Plasma | On Ice (approx. 4°C) | 24 hours | ~10% loss of parent drug.[14] |
| Uracil | Whole Blood | Room Temperature | 2 hours | ~12.7% increase in concentration.[15] |
| Uracil | Plasma | Room Temperature | 1.5 hours | ~23.4% increase in concentration.[12] |
| Uracil & DHU | Serum | -20°C | 2 months | Stable.[15] |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma via SPE-LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for your instrumentation and laboratory.
1. Sample Pre-treatment & Protein Precipitation:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., this compound-¹³C,¹⁵N₂).
-
Add 300 µL of chilled acetonitrile to precipitate proteins.[5]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube for SPE.
2. Solid Phase Extraction (SPE):
-
Condition: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Load: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound from the cartridge with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).[9] Vortex to mix.
3. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., Kinetex PS C18).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). (Note: Specific mass transitions for this compound and its internal standard must be determined experimentally).
Visualizations
Caption: Troubleshooting workflow for low or inconsistent analyte signals.
Caption: General workflow for biological sample preparation and analysis.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. gcms.cz [gcms.cz]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. agilent.com [agilent.com]
- 10. Post-Assay Chemical Enhancement for Highly Sensitive Lateral Flow Immunoassays: A Critical Review [mdpi.com]
- 11. Enhanced sensitivity of lateral flow tests using a two-dimensional paper network format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of 5-fluorouracil in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for 5-Ethyluracil (5-EU) Metabolic Labeling
Welcome to the technical support center for 5-Ethyluracil (5-EU) metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-EU) and how does it work for metabolic labeling?
This compound (5-EU) is a uridine analog that contains an alkyne group.[1] When introduced to cells in culture, it is incorporated into newly synthesized RNA transcripts by cellular RNA polymerases.[2][3] The alkyne group serves as a bioorthogonal handle, allowing for the specific detection and isolation of nascent RNA through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][4] This enables the study of RNA synthesis, processing, and turnover.
Q2: What are the typical starting concentrations and incubation times for 5-EU labeling?
For cultured cells, a common starting concentration range for 5-EU is 0.5 mM to 5 mM, with incubation times ranging from 30 minutes to 24 hours.[1] However, the optimal conditions are highly dependent on the cell type and the specific research question. Shorter incubation times are generally used for pulse-labeling experiments to capture nascent transcripts, while longer times may be necessary for detecting less abundant RNAs, but can also increase the risk of cytotoxicity.[1] It is always recommended to perform a titration of both concentration and incubation time to determine the optimal conditions for your specific cell line and experimental goals.
Q3: Can 5-EU be incorporated into DNA?
While 5-EU is primarily incorporated into RNA, some studies have shown that it can be incorporated into the DNA of certain organisms, particularly non-mammalian species like the sea anemone Nematostella vectensis.[5][6] This is thought to occur through the conversion of ribonucleotides to deoxyribonucleotides by ribonucleotide reductase.[5][6] For mammalian cells, 5-EU is generally considered to be specific for RNA labeling.[1][5] However, if you are working with a non-mammalian system or observe unexpected nuclear staining patterns, it is advisable to perform controls, such as RNase and DNase treatment, to confirm the specificity of the labeling.
Q4: What are the alternatives to 5-EU for metabolic labeling of RNA?
The main alternatives to 5-EU include 5-bromouridine (BrU) and 4-thiouridine (4sU). BrU is a halogenated analog that is detected by immunoprecipitation with an anti-BrdU/BrU antibody. 4sU is a thiol-containing nucleoside that can be biotinylated for enrichment. Each method has its own advantages and disadvantages in terms of detection sensitivity, potential for cellular perturbation, and compatibility with downstream applications.
Troubleshooting Guides
This section provides solutions to common problems encountered during 5-EU metabolic labeling experiments.
Problem 1: Low or No Signal
A weak or absent signal after the click reaction is a frequent issue. The troubleshooting process should focus on both the metabolic labeling and the click chemistry steps.
| Potential Cause | Recommended Solution |
| Inefficient 5-EU Incorporation | Optimize Labeling Conditions: Perform a dose-response and time-course experiment to find the optimal 5-EU concentration and incubation time for your cell line.[1] Check Cell Health: Ensure cells are healthy and actively transcribing. Use a positive control cell line known to incorporate 5-EU well. |
| Inactive Copper(I) Catalyst | Use Fresh Reducing Agent: The active catalyst, Cu(I), is prone to oxidation. Always prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before setting up the click reaction.[7][8] Degas Solvents: Remove dissolved oxygen from aqueous buffers and solvents to prevent oxidation of the Cu(I) catalyst.[7] |
| Suboptimal Click Reaction Components | Optimize Component Concentrations: Titrate the concentrations of copper sulfate, copper-stabilizing ligand (e.g., THPTA), and the azide--containing fluorescent probe.[7] Check Reagent Quality: Ensure the purity of your azide and alkyne reagents. |
| Inaccessible Alkyne Groups | Use Denaturing Conditions: For in vitro click reactions with purified RNA, secondary structures might mask the alkyne groups. Consider performing the reaction under denaturing conditions.[9] |
Problem 2: High Background
High background fluorescence can obscure the specific signal from 5-EU incorporation.
| Potential Cause | Recommended Solution |
| Non-specific Binding of Fluorescent Probe | Optimize Probe Concentration: Use the lowest concentration of the azide-fluorophore that still provides a robust signal. Increase Washing Steps: After the click reaction, increase the number and duration of washes to remove unbound probe.[10] |
| Cellular Autofluorescence | Use a Different Fluorophore: If the background is due to natural fluorescence from the cells, switch to a fluorescent probe in a different spectral range (e.g., far-red) where autofluorescence is typically lower.[11] Use Background Quenching Reagents: Consider using commercial background suppressor reagents.[12] |
| Endogenous Uracil Salvage Pathways | Be Aware of Background Incorporation: Mammalian cells can incorporate uracil analogs through endogenous enzymes like uridine-cytidine kinase 2 (UCK2).[13] This can lead to a low level of background labeling even in the absence of a specific transporter. This is generally a minor contribution but is important to consider for highly sensitive applications. |
| Precipitation of the Fluorescent Probe | Filter the Probe Solution: If you observe fluorescent puncta, filter the azide-fluorophore stock solution before use to remove any aggregates. |
Problem 3: Cell Toxicity or Altered Phenotype
High concentrations or long exposure times of 5-EU can be cytotoxic and affect normal cellular processes.
| Potential Cause | Recommended Solution |
| 5-EU Induced Cytotoxicity | Perform a Viability Assay: Assess cell viability after 5-EU labeling using a standard method like an MTT or neutral red uptake assay. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[14][15] Reduce 5-EU Concentration and Incubation Time: Use the lowest concentration and shortest incubation time that provides an adequate signal-to-noise ratio. |
| Copper-Induced Cytotoxicity | Use a Copper Chelator: After the click reaction, wash the cells with a copper chelator like EDTA to remove residual copper.[8] Use Copper-Free Click Chemistry: For live-cell imaging applications, consider using strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst. |
| Perturbation of RNA Metabolism | Perform Control Experiments: Compare the expression of key genes in 5-EU treated and untreated cells to ensure that the labeling itself is not significantly altering transcription or RNA stability. Some studies have noted that prolonged 5-EU treatment can perturb nuclear RNA metabolism.[3] |
Experimental Protocols & Data
Recommended Starting Concentrations for 5-EU Labeling
The optimal concentration and incubation time for 5-EU labeling can vary significantly between different cell lines and experimental objectives. The following table provides a general guideline for initial optimization experiments.
| Cell Type | 5-EU Concentration | Incubation Time | Application |
| Adherent Mammalian Cells (e.g., HeLa, HEK293) | 0.5 - 2 mM | 30 min - 4 h | Pulse-labeling of nascent RNA |
| 0.1 - 1 mM | 4 - 24 h | Steady-state labeling, detection of low-abundance transcripts | |
| Suspension Mammalian Cells (e.g., Jurkat) | 1 - 5 mM | 1 - 6 h | General RNA labeling |
| Primary Neurons | 0.5 - 1 mM | 1 - 24 h | Labeling in post-mitotic cells |
Note: This table is a compilation of ranges found in the literature.[1][2] It is crucial to empirically determine the optimal conditions for your specific experimental system.
Detailed Methodology: 5-EU Pulse-Chase Experiment
A pulse-chase experiment with 5-EU is a powerful method to measure RNA stability.
-
Pulse: Label cells with 5-EU at the optimized concentration and duration (e.g., 1 mM for 2 hours) to incorporate the analog into newly synthesized RNA.
-
Wash: Remove the 5-EU containing medium and wash the cells twice with pre-warmed fresh medium to remove any unincorporated 5-EU.
-
Chase: Add fresh medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to "chase" the 5-EU label. This excess of unlabeled uridine will outcompete any remaining 5-EU for incorporation into new RNA transcripts.
-
Time Points: Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Isolation and Detection: Isolate total RNA from each time point. The amount of 5-EU labeled RNA remaining at each time point can be quantified using a click reaction with an azide-biotin conjugate followed by streptavidin-based detection (e.g., dot blot or qPCR after purification) or an azide-fluorophore followed by fluorescence measurement.
-
Data Analysis: The decay rate and half-life of the labeled RNA population can be calculated by plotting the remaining 5-EU signal against the chase time.
Visualizing Experimental Workflows
General Workflow for 5-EU Metabolic Labeling
Caption: A generalized workflow for 5-EU metabolic labeling experiments.
Troubleshooting Logic for Low Signal in Click Chemistry
Caption: Troubleshooting workflow for low signal in CuAAC reactions.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. biotium.com [biotium.com]
- 13. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.johner-institute.com [blog.johner-institute.com]
- 15. x-cellr8.com [x-cellr8.com]
Validation & Comparative
A Comparative Guide to 5-Ethyluracil and 5-Bromouracil for DNA Labeling
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate nucleoside analog for DNA labeling is critical for the success of a wide range of molecular biology applications. The ideal label should be efficiently incorporated into newly synthesized DNA without significantly compromising its structural integrity or function in downstream applications. This guide provides a detailed comparison of two thymidine analogs, 5-Ethyluracil (5-EU) and 5-Bromouracil (5-BrU), for DNA labeling, supported by experimental data and protocols.
Overview
This compound and 5-Bromouracil are both analogs of thymine that can be incorporated into DNA during replication, serving as markers for newly synthesized strands. While structurally similar to thymine, the distinct properties of the ethyl and bromo substitutions at the C5 position of the uracil ring lead to different effects on DNA structure, stability, and biological function. This comparison aims to provide researchers with the necessary information to make an informed decision based on the specific requirements of their experiments.
Quantitative Performance Data
The following table summarizes the key quantitative parameters for this compound and 5-Bromouracil based on available experimental data.
| Parameter | This compound | 5-Bromouracil | Thymine (Control) |
| Incorporation Rate (relative to dTTP) | ~72.6% (by E. coli DNA polymerase I)[1] | Efficiently incorporated, but quantitative comparison is context-dependent. Not a significant barrier to replication.[2] | 100% |
| Effect on Transcription | Stimulatory (~200% transcription yield compared to thymine-containing DNA)[3] | Can alter protein-DNA interactions; generally not used for transcription studies due to mutagenic potential.[2] | Baseline |
| Mutagenic Potential | Not reported to be mutagenic. The ethyl group is electronically similar to the methyl group of thymine. | Known mutagen due to tautomeric shifts leading to mispairing with guanine.[2] | Non-mutagenic |
| Primary Application | Probing transcription, non-mutagenic DNA labeling.[3][4] | Detecting DNA replication, inducing mutations for genetic studies, radiosensitization.[2] | DNA synthesis |
Performance Comparison
Incorporation Efficiency
5-Ethyl-dUTP has been shown to be a substrate for E. coli DNA polymerase I, with an incorporation rate approximately 27.4% lower than that of the natural substrate, dTTP[1]. This indicates a high level of incorporation suitable for most labeling applications. 5-Bromouracil, being a close structural analog of thymine, is also readily incorporated into DNA by various polymerases[2]. While direct quantitative comparisons of incorporation rates under identical conditions are limited, its widespread use as a thymidine analog for decades underscores its efficient incorporation.
Effects on DNA Structure and Stability
The substitution at the C5 position influences the biophysical properties of the DNA duplex. The ethyl group of 5-EU is comparable in size and hydrophobicity to the methyl group of thymine, suggesting minimal disruption to the DNA structure. In contrast, the larger and more electronegative bromine atom in 5-BrU can alter the local DNA structure and has been shown to increase the photosensitivity of DNA to UV light, leading to single-strand breaks[5].
Functional Consequences of Incorporation
A significant advantage of this compound is its apparent lack of mutagenicity and its positive effect on downstream biological processes. DNA containing 5-EU serves as an excellent template for transcription, with studies showing a doubling of the transcription yield compared to unmodified DNA[3]. This makes 5-EU a superior choice for applications where the labeled DNA will be used in subsequent enzymatic reactions like transcription.
Conversely, 5-Bromouracil is a well-established mutagen[2]. Its ability to undergo tautomeric shifts allows it to mispair with guanine, leading to A:T to G:C transitions in subsequent rounds of replication. This property, while valuable for mutagenesis studies, is a significant drawback for general DNA labeling applications where maintaining genetic fidelity is paramount.
Experimental Protocols
Detailed methodologies for the enzymatic incorporation of this compound and 5-Bromouracil into DNA are provided below. These protocols can be adapted for various applications, such as PCR-based labeling or primer extension.
Protocol 1: PCR-Based Incorporation of 5-Ethyl-dUTP
This protocol describes the synthesis of a DNA probe fully substituted with this compound in place of thymine using PCR.
Materials:
-
DNA template
-
Forward and reverse primers
-
High-fidelity DNA polymerase (e.g., Pfu or a similar proofreading enzyme)
-
dNTP mix (dATP, dCTP, dGTP)
-
5-Ethyl-dUTP
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Set up the PCR reaction mixture in a sterile microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
10 µL of 5x PCR buffer
-
1 µL of 10 mM dNTP mix (dATP, dCTP, dGTP)
-
1 µL of 10 mM 5-Ethyl-dUTP
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
1 µL of DNA template (1-10 ng)
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
Mix the components gently and centrifuge briefly.
-
Perform PCR using an appropriate thermal cycling program. An example program is:
-
Initial denaturation: 95°C for 2 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for primer pair)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR product by agarose gel electrophoresis to confirm successful amplification.
-
Purify the 5-EU labeled DNA using a standard PCR purification kit.
Protocol 2: Labeling of Newly Replicated DNA with 5-Bromo-2'-deoxyuridine (BrdU) in Cell Culture
This protocol is for labeling the DNA of proliferating cells in culture with BrdU, the deoxyribonucleoside of 5-Bromouracil.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
5-Bromo-2'-deoxyuridine (BrdU) stock solution (e.g., 10 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I solution
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Staining buffer (e.g., PBS with 1% BSA)
Procedure:
-
Seed cells in a suitable culture vessel and grow to the desired confluency.
-
Add BrdU to the culture medium to a final concentration of 10-20 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) to allow for incorporation of BrdU into newly synthesized DNA.
-
Wash the cells twice with PBS.
-
Fix the cells with 70% ethanol for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
To denature the DNA and expose the incorporated BrdU, treat the cells with DNase I solution for 30 minutes at 37°C.
-
Wash the cells with staining buffer.
-
Incubate the cells with a primary antibody against BrdU for 1 hour at room temperature.
-
Wash the cells three times with staining buffer.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with staining buffer.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizations
Experimental Workflow for DNA Labeling
The following diagrams illustrate the general workflows for incorporating this compound and 5-Bromouracil into DNA.
Mutagenic Pathway of 5-Bromouracil
The diagram below illustrates the mechanism by which 5-Bromouracil can induce mutations.
Conclusion and Recommendations
The choice between this compound and 5-Bromouracil for DNA labeling depends heavily on the intended application.
This compound is the recommended choice for:
-
Applications requiring high-fidelity DNA labeling without the risk of mutagenesis.
-
Studies where the labeled DNA will be used as a template for subsequent enzymatic reactions, particularly transcription.
-
Probing DNA-protein interactions where minimal structural perturbation is desired.
5-Bromouracil is suitable for:
-
Studies where the induction of mutations is the primary goal.
-
Density labeling of DNA for replication studies.
-
Applications in which its photosensitizing properties can be exploited.
-
Detecting cell proliferation, although non-mutagenic alternatives like EdU are now more commonly used for this purpose.
References
- 1. Modified polynucleotides. I. Investigation of the enzymatic polymerization of 5-alkyl-dUTP-s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Two DNA Labeling Dyes Commonly Used to Detect Metabolically Active Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
5-Ethyluracil vs. Thymidine: A Comparative Analysis of Incorporation into DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the incorporation of 5-Ethyluracil versus thymidine into DNA. The information presented is based on available experimental data to objectively evaluate their performance as substrates for DNA synthesis.
Executive Summary
Thymidine is a natural nucleoside essential for DNA synthesis. Its analog, this compound, which differs by the substitution of a methyl group with an ethyl group at the 5-position of the uracil base, can also be incorporated into DNA. This guide explores the metabolic pathways, enzymatic incorporation kinetics, and experimental methodologies used to compare these two molecules. Evidence suggests that while this compound is a substrate for DNA polymerases, its incorporation is less efficient than that of thymidine.
Metabolic Pathways
Both thymidine and this compound are primarily utilized through the nucleoside salvage pathway for incorporation into DNA. This pathway involves phosphorylation by thymidine kinase to the monophosphate form, followed by further phosphorylation to the triphosphate form, which is the direct precursor for DNA synthesis.
Thymidine Metabolic Pathway:
The metabolic pathway for thymidine involves its conversion to thymidine triphosphate (dTTP) before its incorporation into DNA.
Caption: Metabolic activation of thymidine to dTTP for DNA synthesis.
This compound Metabolic Pathway:
This compound, in its deoxynucleoside form (5-ethyl-2'-deoxyuridine), is believed to follow a similar metabolic activation pathway as thymidine. It competes with thymidine for catabolism by pyrimidine nucleoside phosphorylases and is phosphorylated to its active triphosphate form.[1]
Caption: Proposed metabolic activation of this compound for DNA incorporation.
Quantitative Data on Incorporation
Direct comparative kinetic data for the incorporation of 5-ethyl-2'-deoxyuridine 5'-triphosphate (5-Et-dUTP) versus deoxythymidine triphosphate (dTTP) by DNA polymerases is limited. However, studies on closely related analogs provide valuable insights. For instance, a study on O4-ethylthymidine 5'-triphosphate, another ethyl-modified analog, showed a significantly higher Michaelis constant (Km) compared to dTTP, indicating a lower affinity of the DNA polymerase for the modified nucleotide.
| Nucleotide | DNA Polymerase | Km (μM) | Vmax (relative) | Catalytic Efficiency (Vmax/Km) |
| dTTP | E. coli DNA Polymerase I | 0.7[2] | Not Reported | Not Reported |
| O4-ethyl-dTTP | E. coli DNA Polymerase I | 11[2] | Not Reported | Not Reported |
Note: Data for 5-Et-dUTP is not available. The data for O4-ethyl-dTTP is presented as a proxy for an ethyl-modified thymidine analog.
Qualitative studies have shown that DNA polymerases can utilize 5-alkyl derivatives of dUTP, including those with ethyl groups, as substrates for in vitro DNA synthesis, although at lower rates compared to dTTP.
Experimental Protocols
To quantitatively compare the incorporation of this compound and thymidine, a primer extension assay can be employed. This in vitro method allows for the direct measurement of the efficiency of incorporation of a single nucleotide by a DNA polymerase.
Experimental Workflow: Primer Extension Assay
References
- 1. 5-Ethyl-2'-deoxyuridine: an explanation for its lack of cytotoxic action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O4-Methyl-, O4-ethyl-, and O4-isopropylthymidine 5'-triphosphates as analogues of thymidine 5'-triphosphate: kinetics of incorporation by Escherichia coli DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-Ethyluracil Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers and drug development professionals, accurately validating the incorporation of modified nucleotides like 5-Ethyluracil into DNA and RNA is critical. This guide provides a comparative overview of mass spectrometry-based approaches and alternative techniques, offering insights into their principles, performance, and experimental protocols.
Performance Comparison: Mass Spectrometry vs. Alternatives
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of modified nucleosides due to its high sensitivity and specificity.[1] However, several alternative methods offer distinct advantages in terms of workflow, cost, and the nature of the data they provide. The following table summarizes the key performance characteristics of these methods for the detection of modified pyrimidines.
| Feature | Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Methods | PCR-Based Methods |
| Principle | Separation by chromatography and identification by mass-to-charge ratio. | Detection of fluorescently labeled modified nucleotides. | Quantification of DNA containing the modification through amplification. |
| Quantification | Absolute quantification | Relative or absolute quantification | Relative quantification |
| Sensitivity | High (fmol to amol range) | High | Moderate to high |
| Specificity | High | Moderate to high (probe-dependent) | High (primer/probe-dependent) |
| Sample Input | Micrograms of DNA/RNA | Nanograms to micrograms of DNA/RNA | Picograms to nanograms of DNA |
| Advantages | High accuracy and can identify unknown modifications. | Suitable for in-cell imaging and high-throughput screening. | Highly sensitive and requires minimal sample. |
| Disadvantages | Requires expensive equipment and complex sample preparation. | Potential for background fluorescence and requires specific probes. | Indirect quantification and can be affected by PCR inhibitors. |
Experimental Protocols
Mass Spectrometry-Based Validation of this compound Incorporation (Proposed Method)
While a specific, published LC-MS/MS protocol for this compound was not identified in the surveyed literature, the following is a proposed method adapted from established protocols for similar modified pyrimidines, such as 5-hydroxymethyluracil and etheno adducts.[2]
1. Enzymatic Digestion of DNA:
-
Start with 10-50 µg of DNA containing incorporated this compound.
-
To the DNA sample, add nuclease P1 (10 units) in a buffer of 30 mM sodium acetate (pH 5.3) and 0.1 mM ZnSO₄. Incubate at 37°C for 2 hours.
-
Adjust the pH to approximately 7.5 by adding 1 M Tris-HCl (pH 8.0).
-
Add alkaline phosphatase (5 units) and phosphodiesterase I (0.01 units).
-
Incubate at 37°C for an additional 2 hours to completely digest the DNA into individual nucleosides.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 5-ethyl-2'-deoxyuridine would need to be determined by infusing a pure standard. For example, for the protonated molecule [M+H]⁺, one would monitor for the loss of the deoxyribose sugar.
-
Alternative Method 1: Fluorescence-Based Quantification
This method relies on the incorporation of a fluorescent analog or the use of a specific fluorescent probe that binds to the modified base. A study on the incorporation of 5-alkyluracil derivatives, including this compound, utilized a fluorescence-based approach for quantification.
1. PCR-based Incorporation and Labeling:
-
Perform PCR to generate DNA fragments where thymidine is replaced by this compound-2'-deoxyuridine triphosphate.
-
Use primers labeled with a fluorophore (e.g., 6-fluorescein).
-
Quantify the PCR product using agarose gel electrophoresis with GelRed staining and a fluorescence imager.
2. Data Analysis:
-
Measure the fluorescence intensity of the DNA band corresponding to the PCR product containing this compound.
-
Compare the intensity to a standard curve of known DNA concentrations to quantify the amount of modified DNA.
Alternative Method 2: PCR-Based Quantification
This technique leverages the ability of certain DNA polymerases to stall at modified bases, allowing for a quantitative comparison.
1. Quantitative PCR (qPCR):
-
Design primers flanking the region of interest where this compound is incorporated.
-
Perform qPCR using a polymerase that is sensitive to the presence of this compound.
-
In a parallel reaction, use a polymerase that can read through the this compound modification or use a template without the modification as a control.
2. Data Analysis:
-
The difference in the cycle threshold (Ct) values between the two reactions can be used to calculate the relative amount of this compound incorporation.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in the mass spectrometry-based validation workflow and the logical relationship between the compared methods.
References
- 1. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 5-Ethyluracil's Biological Effects with Other Nucleoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5-Ethyluracil with other relevant nucleoside analogs. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Comparative Analysis of Biological Activities
This compound, a derivative of uracil, has demonstrated notable effects in antiviral and gene expression modulation contexts. Its performance, when cross-validated with other nucleoside analogs such as 5-Fluorouracil (5-FU), Acyclovir, and Brivudine, reveals distinct profiles of activity and potency.
Antiviral Efficacy
5-Ethyl-2'-deoxyuridine, the deoxyribonucleoside form of this compound, has shown significant activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). While it is a potent antiviral agent, its efficacy is comparatively less than that of Acyclovir, a standard therapeutic for herpes infections. However, 5-Ethyl-2'-deoxyuridine exhibits a high therapeutic index, indicating a favorable safety profile.
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| 5-Ethyl-2'-deoxyuridine | HSV-1 | Vero | 8.6 | [1][2] |
| 5-Ethyl-2'-deoxyuridine | HSV-2 | Vero | 7.8 | [1][2] |
| Acyclovir | HSV-1 | - | Less potent than 5-Ethyl-2'-deoxyuridine | [1][2] |
Caption: Comparative antiviral activity of 5-Ethyl-2'-deoxyuridine and Acyclovir against Herpes Simplex Viruses.
Anticancer Potential
In the realm of anticancer research, this compound is often compared to the widely used antimetabolite 5-Fluorouracil (5-FU). While direct comparative IC50 values for this compound against various cancer cell lines are not as extensively documented as for 5-FU, the latter's activity provides a benchmark for the potency of fluoropyrimidine-based drugs.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | MCF-7 (Breast Cancer) | 1.71 | [3] |
| 5-Fluorouracil | A549 (Lung Cancer) | 10.32 | [3] |
| 5-Fluorouracil | Caco-2 (Colorectal Cancer) | 20.22 | [3] |
| 5-Fluorouracil | SQUU-B (Oral Squamous Carcinoma) | Varies (time-dependent) | [4] |
| 5-Fluorouracil | HNO-97 (Tongue Squamous Carcinoma) | 2 | [5] |
Caption: IC50 values of 5-Fluorouracil against various human cancer cell lines.
Modulation of Gene Expression
A significant finding is the impact of this compound incorporation into DNA on transcriptional activity. Experimental data shows that DNA templates containing this compound can enhance transcription efficiency by approximately 200% compared to templates with the natural thymine base. This suggests a potential mechanism of action involving the modulation of gene expression.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This method is employed to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells) in 6-well plates
-
Virus stock of known titer
-
Serial dilutions of the test compound (e.g., 5-Ethyl-2'-deoxyuridine)
-
Growth medium
-
Overlay medium (e.g., containing carboxymethyl cellulose or agar)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed 6-well plates with host cells and grow to confluency.
-
Remove growth medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add the overlay medium containing serial dilutions of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible.
-
Fix the cells with a formalin solution.
-
Stain the cells with crystal violet to visualize and count the plaques.
-
Calculate the IC50 value by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.
In Vitro Transcription Assay with Modified DNA Templates
This assay is used to assess the effect of nucleoside analog incorporation into a DNA template on the efficiency of transcription.
Materials:
-
Linearized plasmid DNA or PCR-amplified DNA template containing a specific promoter (e.g., T7, SP6) and the sequence of interest with the modified nucleoside (e.g., this compound instead of Thymine).
-
In vitro transcription kit (containing RNA polymerase, reaction buffer, and ribonucleotides - ATP, GTP, CTP, UTP).
-
Radiolabeled UTP (e.g., α-³²P-UTP) for transcript detection and quantification.
-
Nuclease-free water.
-
Denaturing polyacrylamide gel.
Procedure:
-
Prepare the DNA template containing the modified nucleoside.
-
Set up the in vitro transcription reaction in a nuclease-free microcentrifuge tube by combining the reaction buffer, ribonucleotides (including the radiolabeled UTP), the DNA template, and RNA polymerase.
-
Incubate the reaction at the optimal temperature for the specific RNA polymerase (usually 37°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Analyze the transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the radiolabeled transcripts using autoradiography or phosphorimaging.
-
Compare the amount of transcript produced from the modified template to that from an unmodified control template to determine the relative transcription efficiency.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Transcriptional Modulation by this compound
The incorporation of this compound into DNA in place of thymine can alter the local DNA structure and its interaction with the transcriptional machinery. This may lead to enhanced recruitment or processivity of RNA polymerase, ultimately resulting in increased gene expression.
Caption: Proposed metabolic and transcriptional pathway of this compound.
Experimental Workflow for Comparative Analysis
The following workflow outlines the key steps in a comparative study of this compound and other nucleoside analogs.
Caption: General experimental workflow for comparative analysis.
References
- 1. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
Comparative Analysis of the Mutagenic Potential of 5-Ethyluracil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative assessment of the mutagenic potential of 5-Ethyluracil, a synthetic thymidine analog. A comprehensive literature review reveals a notable absence of direct quantitative data from standard genotoxicity assays such as the Ames test, micronucleus assay, and comet assay for this compound and its deoxyriboside, 5-Ethyl-2'-deoxyuridine. However, its structural similarity to other 5-substituted uracil analogs, some of which are known mutagens, warrants a thorough examination of its potential for inducing genetic damage.
This document summarizes the available cytotoxicological data for 5-Ethyl-2'-deoxyuridine and presents a comparative analysis with the well-characterized mutagenic thymidine analog, 5-Bromouracil (5-BrU), and the commonly used reference mutagen, Ethyl Methanesulfonate (EMS). Detailed experimental protocols for key genotoxicity assays are provided to offer a framework for future investigations into the mutagenic profile of this compound. Furthermore, relevant cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms underlying chemical mutagenesis.
Introduction to this compound
This compound is a synthetic derivative of uracil, a nucleobase found in RNA. Its structure is analogous to thymine, a key component of DNA, with an ethyl group at the 5th position of the pyrimidine ring. Due to this structural similarity, this compound and its deoxyriboside, 5-Ethyl-2'-deoxyuridine, can be incorporated into DNA during replication. While this property has been explored for therapeutic purposes, it also raises concerns about its potential to induce mutations and genomic instability.
Comparative Analysis of Cytotoxicity and Mutagenicity
Direct quantitative data on the mutagenicity of this compound from standardized assays is currently unavailable in the public domain. However, studies on its cytotoxic effects and the mutagenic profiles of structurally related compounds provide valuable insights.
Cytotoxicity of 5-Ethyl-2'-deoxyuridine
Studies have shown that 5-Ethyl-2'-deoxyuridine exhibits cytotoxic effects, particularly in rapidly dividing cells. This toxicity is dependent on active DNA synthesis, suggesting that its incorporation into the genome is a prerequisite for its cellular impact.
Comparative Mutagenicity Data
To provide a context for the potential mutagenicity of this compound, this guide presents data for 5-Bromouracil, a known mutagenic thymidine analog, and Ethyl Methanesulfonate (EMS), a standard reference mutagen.
Table 1: Comparative Mutagenicity Data
| Compound | Assay | Organism/Cell Line | Concentration/Dose | Results (Quantitative Data) | Reference |
| 5-Bromouracil | Ames Test | Salmonella typhimurium | Not specified | Mutagenic (Induces base-pair substitutions) | [1] |
| HPRT Assay | Chinese Hamster Ovary (CHO) cells | 1 µM | Increased HPRT mutation frequency | [2] | |
| Ethyl Methanesulfonate (EMS) | Ames Test | Salmonella typhimurium | Various | Potent mutagen (Induces base-pair substitutions) | [3] |
| Micronucleus Assay | Chinese Hamster Ovary (CHO) cells | 62.5 - 1000 µg/ml | Significant, dose-dependent increase in micronucleated cells | [4] | |
| Comet Assay | Chinese Hamster Ovary (CHO) cells | Various | Dose-dependent increase in % Tail DNA | [5] | |
| This compound | Ames Test | --- | --- | Data Not Available | --- |
| Micronucleus Assay | --- | --- | Data Not Available | --- | |
| Comet Assay | --- | --- | Data Not Available | --- |
Experimental Protocols for Genotoxicity Assays
The following are detailed methodologies for standard assays used to evaluate the mutagenic potential of chemical compounds.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6]
Protocol:
-
Strain Selection: Utilize multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[7]
-
Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (if applicable) in soft agar.
-
Plating: Pour the mixture onto minimal glucose agar plates lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, L5178Y, TK6).
-
Exposure: Treat the cells with the test compound at a range of concentrations for a defined period.
-
Cytokinesis Block (Optional but recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score the frequency of micronucleated cells in a population of binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantification: Analyze the images using specialized software to quantify the amount of DNA in the comet tail (% Tail DNA) and other parameters. A dose-dependent increase in % Tail DNA indicates DNA damage.
Visualizing Cellular Pathways and Experimental Workflows
To further elucidate the processes involved in mutagenesis and its detection, the following diagrams are provided.
Figure 1: Workflow of the Ames Test for mutagenicity screening.
Figure 2: Workflow of the in vitro Micronucleus Assay.
Figure 3: Workflow of the Comet Assay for DNA damage detection.
Figure 4: Base Excision Repair pathway for alkylated DNA bases.
Discussion and Future Directions
The absence of direct mutagenicity data for this compound is a significant knowledge gap that hinders a conclusive assessment of its genotoxic risk. Its structural similarity to 5-Bromouracil, a known mutagen that can cause base pair substitutions, suggests that this compound may also have the potential to induce mutations. The ethyl group at the 5-position could potentially alter the electronic properties of the uracil ring, leading to mispairing during DNA replication.
The observed cytotoxicity of 5-Ethyl-2'-deoxyuridine, which is dependent on DNA synthesis, further supports the hypothesis that its incorporation into DNA is a key event. This incorporation could lead to DNA adducts, strand breaks, or other lesions that, if not properly repaired, could result in mutations.
Therefore, it is imperative that the mutagenic potential of this compound and its deoxyriboside be rigorously evaluated using a standard battery of genotoxicity tests, including the Ames test, in vitro micronucleus assay, and comet assay. Such studies would provide the necessary quantitative data to accurately classify its mutagenic hazard and inform risk assessments for its use in research and potential therapeutic applications.
Conclusion
While this guide provides a comparative framework for understanding the potential mutagenicity of this compound, it underscores the critical need for direct experimental evidence. Based on the available information on its cytotoxicity and the known mutagenicity of structurally related compounds, a cautious approach is warranted when handling and utilizing this compound. Future research focused on generating robust genotoxicity data for this compound is essential for a comprehensive understanding of its safety profile.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Ethyl-2'-deoxyuridine: an explanation for its lack of cytotoxic action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 5. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psai.ph [psai.ph]
Navigating DNA Synthesis: A Comparative Guide to 5-Ethynyl-2'-deoxyuridine (EdU) and 5-Bromo-2'-deoxyuridine (BrdU)
For researchers, scientists, and drug development professionals, the precise measurement of DNA synthesis is fundamental to understanding cell proliferation, a cornerstone of fields from oncology to developmental biology. For decades, 5-bromo-2'-deoxyuridine (BrdU) has been the established method for labeling and detecting proliferating cells. However, the advent of click chemistry has introduced a powerful alternative: 5-ethynyl-2'-deoxyuridine (EdU). This guide provides an objective comparison of EdU and BrdU, focusing on their specificity, experimental workflows, and potential cellular impact, supported by experimental data to inform the selection of the optimal tool for your research needs.
It is important to clarify that 5-Ethynyl-2'-deoxyuridine (EdU), the subject of this guide's comparison with BrdU, is a distinct compound from 5-Ethyluracil. While this compound is a pyrimidine derivative that can be incorporated into DNA, it is not typically used for the routine assessment of DNA synthesis and cell proliferation in the same manner as EdU and BrdU. This guide will therefore focus on the two most prevalent thymidine analogs used in modern cell proliferation assays.
At a Glance: EdU vs. BrdU
| Feature | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Detection Method | Click Chemistry (copper-catalyzed azide-alkyne cycloaddition) | Immunohistochemistry (Antibody-based) |
| DNA Denaturation | Not required | Required (e.g., HCl, heat, or DNase treatment) |
| Protocol Time | ~2-3 hours | >4 hours, often with an overnight incubation[1] |
| Sensitivity | High, superior signal-to-noise ratio[2] | High, but can be variable |
| Multiplexing | Highly compatible with other fluorescent probes and antibodies[1] | Limited due to harsh denaturation steps that can destroy epitopes[1] |
| Cytotoxicity | Can be cytotoxic and genotoxic, particularly at higher concentrations and with longer exposure times.[3][4][5] | Also exhibits cytotoxicity and can induce mutations and photosensitivity.[3] |
Delving into the Data: A Quantitative Comparison
The choice between EdU and BrdU often hinges on the specific demands of an experiment, including the need for speed, sample preservation, and the potential for cellular perturbation.
| Parameter | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) | Key Findings |
| Incorporation Efficiency | Comparable to BrdU.[6][7] | The long-standing gold standard for DNA labeling.[8] | Both EdU and BrdU are readily incorporated into newly synthesized DNA in place of thymidine.[6][9] |
| Genotoxicity | Higher cytotoxicity and genotoxicity observed compared to BrdU in some studies.[3] Induces sister chromatid exchanges and mutations.[3] | Known to induce gene and chromosomal mutations and sensitize cells to photons.[3] | Both analogs are not biologically inert and can impact cellular processes. The toxic effects can be cell-type specific and are dependent on concentration and duration of exposure.[4][7] |
| Impact on Cell Cycle | Can cause cell cycle arrest, particularly with long-term exposure.[5][7] | Can also perturb cell cycle progression. | Researchers should carefully titrate the concentration and labeling time for their specific cell type to minimize off-target effects. |
Visualizing the Workflow: A Tale of Two Protocols
The most significant practical difference between EdU and BrdU lies in their detection protocols. The milder conditions of the EdU click chemistry reaction preserve cellular architecture and are more amenable to multiplexing with other fluorescent labels.
The Biological Context: Nucleotide Salvage Pathway
Both EdU and BrdU are thymidine analogs that are incorporated into DNA during the S-phase of the cell cycle via the nucleotide salvage pathway. This pathway allows cells to recycle nucleosides from the degradation of nucleic acids.
Experimental Protocols
EdU Incorporation and Detection (Click Chemistry)
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Labeling: Incubate cells with the desired concentration of EdU (typically 10 µM) for the desired pulse duration (e.g., 1-2 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells twice with PBS containing 3% BSA. Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash cells with PBS containing 3% BSA. Prepare the click reaction cocktail according to the manufacturer's instructions, typically containing a fluorescent azide, a copper (I) catalyst, and a protective ligand. Incubate the samples with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells once with PBS containing 3% BSA and once with PBS. If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Analysis: Mount the samples and analyze by fluorescence microscopy or flow cytometry.
BrdU Incorporation and Detection (Immunocytochemistry)
This protocol involves harsher steps for DNA denaturation, which is critical for antibody access to the incorporated BrdU.
-
Cell Labeling: Incubate cells with the desired concentration of BrdU (typically 10 µM) for the desired pulse duration.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the EdU protocol.
-
DNA Denaturation: This is a critical step. Treat the cells with 2 M HCl for 10-30 minutes at room temperature to denature the DNA.
-
Neutralization: Carefully aspirate the HCl and neutralize the cells by washing several times with 0.1 M borate buffer (pH 8.5) or PBS.
-
Antibody Incubation: Block non-specific binding with a suitable blocking buffer (e.g., PBS with 10% goat serum and 0.1% Triton® X-100) for 1 hour. Incubate with a primary anti-BrdU antibody diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. Counterstain nuclei if desired.
-
Analysis: Mount and analyze the samples.
Conclusion: Making the Right Choice
Both EdU and BrdU are powerful tools for assessing DNA synthesis and cell proliferation. The choice between them depends on the specific experimental context.
Choose EdU if:
-
You need to preserve cellular morphology and antigenicity for multiplexing with other markers, such as in immunofluorescence co-localization studies.[1]
-
You are working with delicate samples that may be compromised by harsh denaturation treatments.
Choose BrdU if:
-
You are working within a well-established protocol and have extensive experience with the technique.
-
Your primary endpoint does not involve co-staining with antibodies sensitive to denaturation.
-
You are comparing your results to a large body of historical data generated using the BrdU method.
Ultimately, for many modern applications, the speed, simplicity, and compatibility of the EdU click chemistry method offer significant advantages over the traditional BrdU immunoassay. However, researchers must remain mindful of the potential for cytotoxicity with any nucleoside analog and should perform appropriate controls to ensure that the labeling method itself is not unduly influencing the biological system under investigation.
References
- 1. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 4212-49-1 [m.chemicalbook.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV.The synthesis of 5-ethynyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uracil, 5-ethyl-6-methyl- | C7H10N2O2 | CID 202538 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Leveraging 5-Ethyluracil in Drug Screening Strategies
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents necessitates a diverse and well-validated toolkit of screening assays. While a standardized, standalone "5-Ethyluracil-based assay" for general high-throughput drug screening is not a widely established platform, the significance of this compound and its derivatives, particularly in antiviral and anticancer research, is well-documented. This guide provides a framework for understanding the role of this compound in drug discovery, proposes a conceptual assay for targeted screening, and compares this approach with standard cell-based screening methodologies.
This compound primarily serves as a crucial chemical intermediate in the synthesis of more complex therapeutic compounds.[1] Notably, it is a precursor to Tegafur, a prodrug that the body metabolizes into the potent anticancer agent 5-Fluorouracil (5-FU).[1] The biological activity of 5-FU, which involves the inhibition of thymidylate synthase and the disruption of DNA and RNA synthesis, forms the basis for a targeted approach to drug screening.
Conceptual Framework: A 5-FU Pathway-Sensitized Screening Assay
To identify novel compounds that may synergize with or modulate the effects of fluoropyrimidine drugs, a "5-FU pathway-sensitized" assay can be conceptualized. This approach does not use this compound directly as a readout but rather as a tool to create a cellular context in which the 5-FU pathway is activated. The goal is to screen for drugs that enhance or mitigate the cytotoxic effects of a low-dose 5-FU precursor, thereby identifying potential combination therapies or resistance-modulating agents.
Experimental Workflow: 5-FU Pathway-Sensitized Screen
Caption: Workflow for a 5-FU pathway-sensitized drug screen.
Underlying Signaling Pathway: 5-Fluorouracil Mechanism of Action
Caption: Simplified mechanism of action of 5-Fluorouracil.
Comparison with Standard Drug Screening Assays
The conceptual 5-FU pathway-sensitized screen is a targeted approach, best suited for identifying modulators of a specific pathway. For broader, primary screening campaigns, a variety of well-established cell-based assays are the industry standard. These assays typically measure general cell health indicators like metabolic activity, cell membrane integrity, or apoptosis.
Performance Comparison of Common Cell Viability Assays
| Assay Type | Principle | Detection Method | Throughput | Advantages | Disadvantages |
| MTT/XTT Assays | Reduction of tetrazolium salt by metabolically active cells to a colored formazan product. | Absorbance | High | Inexpensive, well-established. | Less sensitive, requires solubilization step, potential for compound interference. |
| Resazurin (alamarBlue®) Assays | Reduction of resazurin to the fluorescent resorufin by viable cells. | Fluorescence/Absorbance | High | Highly sensitive, non-lytic (allows kinetic monitoring), affordable. | Compound autofluorescence can interfere. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Luciferase-based reaction that uses ATP from viable cells to produce a luminescent signal. | Luminescence | High | Extremely sensitive, excellent linearity, simple "add-mix-read" protocol. | More expensive, lytic (endpoint assay). |
| LDH Release Assays | Measurement of lactate dehydrogenase (LDH) released from cells with damaged membranes. | Absorbance | Medium-High | Measures cytotoxicity directly, stable endpoint. | Less sensitive for early-stage cytotoxicity, relies on late-stage cell death marker. |
| Caspase-Glo® Assays | Luciferase-based assay that measures caspase-3/7 activity, a key indicator of apoptosis. | Luminescence | High | Mechanistic insight into apoptosis, highly sensitive. | Specific to apoptosis, may miss other forms of cell death. |
Experimental Protocols for Key Assays
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add test compounds at various concentrations and incubate for the desired exposure time (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
ATP-Based Luminescence Assay (e.g., CellTiter-Glo® 2.0)
-
Cell Seeding: Seed cells in a white-walled 96-well or 384-well plate at the desired density and incubate for 24 hours.
-
Compound Treatment: Add test compounds and incubate for the desired exposure time.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence using a microplate reader.
Caspase-Glo® 3/7 Apoptosis Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the ATP-based assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 reagent to each well of a 96-well plate.
-
Incubation: Gently mix the contents of the wells and incubate at room temperature for 1 to 3 hours.
-
Readout: Measure the resulting luminescence with a microplate reader.
Conclusion
While a direct "this compound-based assay" is not a conventional screening method, its role as a precursor to the clinically significant 5-FU provides a foundation for designing targeted, pathway-sensitized screens. Such an approach is valuable for identifying combination therapies and understanding mechanisms of drug resistance. For primary screening and general cytotoxicity profiling, a range of robust and high-throughput assays are available. The choice of assay should be guided by the specific research question, the desired sensitivity, and the biological endpoint of interest, with ATP-based luminescence assays often providing a superior balance of sensitivity and ease of use for high-throughput applications.
References
A Comparative Guide to the Antiviral Efficacy of 5-Ethyluracil Derivatives Against Herpesviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiviral efficacy of select 5-Ethyluracil derivatives against common human herpesviruses, including Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Varicella-Zoster Virus (VZV). The data presented is compiled from various studies to offer a comprehensive overview for research and drug development purposes.
Comparative Antiviral Activity
The antiviral efficacy of this compound derivatives is primarily attributed to their structural similarity to thymidine, allowing them to be recognized and metabolized by viral enzymes, ultimately interfering with viral DNA replication. The following table summarizes the antiviral activity (EC₅₀/IC₅₀), cytotoxicity (CC₅₀), and the resulting selectivity index (SI) of key this compound derivatives against HSV-1, HSV-2, and VZV. A higher selectivity index indicates a more favorable safety profile, with greater antiviral activity at non-toxic concentrations.
| Compound | Virus | Strain | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 5-Ethyl-2'-deoxyuridine | HSV-1 | (Median of 3 lab strains & 24 clinical isolates) | Vero | 8.6 | >200 | >23 | [1][2] |
| HSV-2 | (Median of 3 lab strains & 24 clinical isolates) | Vero | 7.8 | >200 | >26 | [1][2] | |
| (1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]uracil | VZV | Kawaguchi | Human Embryonic Lung (HEL) | 0.007 (0.027 µg/mL) | Not Reported | Not Reported | [3] |
| (1'S,2'R)-5-[(E)-2-chloroethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]uracil | VZV | Kawaguchi | Human Embryonic Lung (HEL) | 0.02 (0.070 µg/mL) | Not Reported | Not Reported | [3] |
| (1'S,2'R)-5-[(E)-2-iodoethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]uracil | VZV | Kawaguchi | Human Embryonic Lung (HEL) | 0.014 (0.054 µg/mL) | Not Reported | Not Reported | [3] |
| Acyclovir (Reference) | VZV | Kawaguchi | Human Embryonic Lung (HEL) | 15.1 (3.4 µg/mL) | Not Reported | Not Reported | [3] |
Note: EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) values are measures of a drug's potency in inhibiting viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of uninfected cells. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀ (or CC₅₀/IC₅₀). Data presented from different studies may not be directly comparable due to variations in experimental conditions.
Mechanism of Action
The selective antiviral activity of this compound derivatives against herpesviruses is contingent upon their phosphorylation by the virus-encoded thymidine kinase (TK).[1][2] In infected cells, the viral TK preferentially phosphorylates the this compound nucleoside analogue to its monophosphate form. Cellular enzymes then further phosphorylate the monophosphate to its active triphosphate metabolite. This triphosphate analogue acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to termination of replication.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antiviral Efficacy Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC₅₀).
-
Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Vero for HSV, HEL for VZV) are prepared in 24-well plates.
-
Virus Infection: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the herpesvirus strain of interest and incubated for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM) containing various concentrations of the this compound derivative and a gelling agent like methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period sufficient for plaque formation (typically 2-3 days for HSV and 5-7 days for VZV).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with a solution like crystal violet, which stains the cells but not the viral plaques (areas of dead or lysed cells). The number of plaques in each well is then counted.
-
EC₅₀ Determination: The percentage of plaque reduction is calculated for each drug concentration relative to a virus control (no drug). The EC₅₀ value is then determined by plotting the percentage of plaque reduction against the drug concentration and analyzing the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, consequently, cell viability. It is employed to determine the 50% cytotoxic concentration (CC₅₀) of a compound.
-
Cell Seeding: Host cells (the same type as used in the antiviral assay) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of the this compound derivative. A control group of cells is left untreated.
-
Incubation: The plates are incubated for a period that typically matches the duration of the antiviral assay.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC₅₀ Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC₅₀ value is determined from the dose-response curve of cell viability versus compound concentration.[5]
References
- 1. Synthesis and antiherpesviral activity of 5-C-substituted uracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Ethyl-2'-deoxyuridine: an explanation for its lack of cytotoxic action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Biological Potential of Novel 5-Ethyluracil Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of newly synthesized 5-Ethyluracil analogs. The following sections detail their antiviral and anticancer properties, supported by experimental data and protocols, and explore the underlying signaling pathways.
Comparative Biological Activity of this compound Analogs
Newly synthesized analogs of this compound have demonstrated a range of antiviral and anticancer activities. The biological efficacy of these compounds is often compared to established drugs such as Acyclovir in antiviral assays and 5-Fluorouracil (5-FU) in anticancer studies. The inhibitory activities are typically quantified by the half-maximal inhibitory concentration (IC50) or the median effective dose, with lower values indicating higher potency.
Antiviral Activity
5-Ethyl-2'-deoxyuridine (EDU), a well-studied analog, has shown notable activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). The selective antiviral action of EDU is attributed to its phosphorylation by the virus-induced thymidine kinase.[1][2] Comparative studies have shown that while EDU is a potent antiviral agent, its efficacy can be lower than that of Acyclovir.[1] For instance, the median effective doses for EDU against several clinical isolates of HSV-1 and HSV-2 were determined to be 8.6 and 7.8 microM, respectively, in plaque reduction assays using Vero cells.[1][2]
Further modifications to the this compound scaffold have been explored to enhance antiviral potency. For example, carbocyclic analogs of 5-ethyl-2'-deoxyuridine have been synthesized and shown to inhibit the replication of HSV-1 and HSV-2 in Vero cells.[3] The introduction of different alkyl groups at the 5-position of the uracil ring has also been investigated, with 5-allyl-arabinofuranosyluracil showing moderate activity against HSV-1.[4]
Table 1: Comparative Antiviral Activity of this compound Analogs against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Cell Line | Assay Type | IC50 / Median Effective Dose (µM) | Reference |
| 5-Ethyl-2'-deoxyuridine (EDU) | HSV-1 (clinical isolates) | Vero | Plaque Reduction | 8.6 | [1][2] |
| 5-Ethyl-2'-deoxyuridine (EDU) | HSV-2 (clinical isolates) | Vero | Plaque Reduction | 7.8 | [1][2] |
| Carbocyclic analog of EDU | HSV-1 | Vero | Not specified | Inhibits replication | [3] |
| Carbocyclic analog of EDU | HSV-2 | Vero | Not specified | Inhibits replication | [3] |
Anticancer Activity
The anticancer potential of this compound analogs is an active area of research, drawing comparisons to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The cytotoxic effects of these novel compounds are evaluated against various cancer cell lines.
While specific IC50 values for a wide range of newly synthesized this compound analogs are not extensively documented in single comparative studies, research on various 5-substituted uracil derivatives provides valuable structure-activity relationship insights.[5] For instance, a study on novel uracil derivatives showed promising cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range, even surpassing the activity of 5-FU in certain cases.
The mechanism of anticancer action for uracil analogs often involves the inhibition of thymidylate synthase, a crucial enzyme in DNA synthesis, and the induction of apoptosis (programmed cell death).[6]
Table 2: Illustrative Anticancer Activity of Uracil Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Uracil Derivatives | A549 (Lung) | 5.46 - 16.27 | |
| Novel Uracil Derivatives | MCF7 (Breast) | 12.38 - 99.66 | |
| Novel Uracil Derivatives | HepG2 (Liver) | 32.42 - 38.35 | |
| 5-Fluorouracil (Reference) | A549 (Lung) | 19.66 | |
| 5-Fluorouracil (Reference) | MCF7 (Breast) | 11.79 | |
| 5-Fluorouracil (Reference) | HepG2 (Liver) | 10.32 |
Note: The data in this table is illustrative of the potential of uracil derivatives and is not specific to this compound analogs due to the limited availability of direct comparative studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of newly synthesized compounds.
Antiviral Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero cells for HSV) in multi-well plates and incubate until confluent.[7]
-
Virus Inoculation: Infect the cell monolayers with a known amount of virus (e.g., approximately 250 plaque-forming units per well for HSV-1).[8]
-
Compound Treatment: After a viral adsorption period, remove the inoculum and add a medium containing various concentrations of the test compound.[8]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[8][9]
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.[7][10]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a virus control without the compound. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[8]
Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[11][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[11][12]
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound analogs is crucial for elucidating their mechanism of action and for rational drug design.
Antiviral Mechanism of Action
As previously mentioned, the primary mechanism of antiviral activity for 5-ethyl-2'-deoxyuridine against HSV is its selective phosphorylation by the viral thymidine kinase.[1][2] This leads to the formation of the triphosphate analog, which can then be incorporated into the viral DNA, ultimately inhibiting viral replication.
Caption: Antiviral mechanism of 5-Ethyl-2'-deoxyuridine.
Anticancer Signaling Pathways
The anticancer effects of uracil analogs like 5-FU are known to involve multiple signaling pathways, primarily leading to the induction of apoptosis. While specific pathways for novel this compound analogs are still under investigation, it is hypothesized that they may share similar mechanisms.
Key signaling pathways implicated in the anticancer activity of uracil derivatives include:
-
p53 Pathway: 5-FU has been shown to enhance the expression of the tumor suppressor protein p53, which in turn can activate pro-apoptotic proteins like Bax.[6][14]
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. 5-FU can induce apoptosis through a caspase-9-dependent pathway.[15] The activation of initiator caspases (like caspase-8 and -9) leads to the activation of executioner caspases (like caspase-3), resulting in the cleavage of cellular substrates and ultimately cell death.[16]
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating apoptosis. Uracil analogs can shift this balance in favor of apoptosis.
Caption: Hypothesized apoptotic signaling pathway for this compound analogs.
Conclusion
Newly synthesized this compound analogs represent a promising class of compounds with potential antiviral and anticancer activities. This guide provides a framework for comparing their biological efficacy through standardized experimental protocols and offers insights into their potential mechanisms of action. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of these analogs is warranted to fully elucidate their therapeutic potential and to identify lead compounds for further drug development. The detailed investigation of their impact on specific cellular signaling pathways will be crucial for understanding their precise mechanisms and for the development of more targeted and effective therapies.
References
- 1. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of various 5-alkoxymethyluracil analogues and structure-cytotoxic activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 8. 2.7. Plaque reduction assay [bio-protocol.org]
- 9. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. atcc.org [atcc.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. Enhancement of TRAIL-induced apoptosis by 5-fluorouracil requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 5-Ethyluracil
For researchers, scientists, and professionals in drug development, the integrity of their work is intrinsically linked to rigorous safety and environmental stewardship. The proper disposal of chemical reagents like 5-Ethyluracil, a pyrimidine derivative used in pharmaceutical development and biochemical research, is a critical component of laboratory safety protocols.[1] Adherence to established disposal procedures minimizes risks to personnel and the environment.
Immediate Safety and Disposal Protocol
The following step-by-step procedure outlines the generally accepted practice for the disposal of this compound and similar chemical compounds, based on safety data sheet recommendations for related substances.
Step 1: Preparation for Disposal
-
Personal Protective Equipment (PPE): Before handling this compound waste, it is mandatory to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Ventilation: Ensure the disposal preparation area is well-ventilated to prevent the inhalation of any dust or fumes.[2]
Step 2: Waste Collection
-
Solid Waste: Carefully sweep or collect solid this compound waste. Avoid generating dust.[2] If necessary, gently moisten the powder to prevent it from becoming airborne.[2]
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material.
-
Containerization: Place all waste into a suitable, clearly labeled, and securely sealed container.[2] The container must be made of a material compatible with the chemical.[4]
Step 3: Temporary Storage
-
Designated Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[2]
-
Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[5][6]
Step 4: Professional Disposal
-
Contact EHS: Arrange for pickup and disposal by contacting your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
-
Follow Guidelines: Adhere to all institutional and regulatory guidelines for chemical waste pickup and disposal.[2]
Quantitative Data Summary
For the safe management of chemical waste, it is crucial to adhere to container limits and labeling requirements.
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Less than 50 gallons (200 L) or 400 lbs (180 kg) of non-acute hazardous waste. | [7] |
| Acutely Toxic Waste Limit | 1 quart (1 kg) of highly toxic (EPA P-Listed) hazardous waste. | [7] |
| Container Labeling | Must be clearly labeled as "Hazardous Waste" with an indication of the hazard(s) (e.g., Toxic, Corrosive). Chemical names should be written out. | [4][7] |
| Container Condition | Must be in good condition with no cracks, rust, or leaks, and must have a tightly fitting cap. | [4][7] |
Experimental Protocols
Currently, there are no widely documented experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale.[2] The primary and recommended method of disposal is collection and management by a licensed professional waste disposal service.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Ethyluracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Ethyluracil. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
I. Understanding the Hazards of this compound
This compound is classified as an irritant.[1][2][3][4][5][6][7] It can cause irritation to the eyes, respiratory system, and skin.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements for this compound:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
It is crucial to handle this compound with appropriate care to minimize exposure.
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.
| PPE Category | Specifications & Best Practices |
| Eye and Face Protection | Wear chemical safety goggles that provide a tight seal around the eyes. A face shield should be worn in situations where splashing is a potential risk. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required.[8] Always inspect gloves for any signs of degradation or puncture before use. For prolonged handling or in case of submersion, consider double-gloving. Change gloves immediately if they become contaminated. |
| Body Protection | A laboratory coat must be worn at all times. Ensure it is fully buttoned to provide maximum skin coverage. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols. If a fume hood is not available or if there is a risk of generating airborne particles, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary.[9] |
| Foot Protection | Fully enclosed, chemical-resistant footwear is required. Do not wear open-toed shoes or sandals in the laboratory. |
III. Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all weighing and transfer operations.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.
-
Designate a specific area for handling this compound to contain any potential contamination.
2. Handling Procedure:
-
Before handling, carefully read the Safety Data Sheet (SDS) for this compound.
-
Wear all required PPE as outlined in the table above.
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
3. Spill Response:
-
In the event of a small spill, contain the material using an inert absorbent for liquids or by carefully covering a solid spill to prevent dust from becoming airborne.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Collect the spilled material and any contaminated absorbents into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
IV. Disposal Plan for this compound
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[10] Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name: "Waste this compound". |
| Contaminated Materials (e.g., gloves, wipes, pipette tips) | Place all contaminated disposable materials into a designated hazardous waste bag or container that is clearly labeled. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste. |
Waste Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chembk.com [chembk.com]
- 2. fr.hspchem.com [fr.hspchem.com]
- 3. This compound CAS#: 4212-49-1 [amp.chemicalbook.com]
- 4. This compound CAS NO 4212-49-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. CAS: 4212-49-1; this compound [hsppharma.com]
- 6. CAS 24292-60-2 Nadp-2na Triphosphopyridine Nucleotide Disodium Salt [hsppharma.com]
- 7. de.hsp-pharma.com [de.hsp-pharma.com]
- 8. benchchem.com [benchchem.com]
- 9. ohsinsider.com [ohsinsider.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
